3-[3-(Trifluoromethyl)phenyl]pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10-3-1-2-8(6-10)9-4-5-15-7-9/h1-3,6,9,15H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYDZGBSZJZIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21767-35-1 | |
| Record name | 3-[3-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-[3-(Trifluoromethyl)phenyl]pyrrolidine: A Scaffold for Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-[3-(Trifluoromethyl)phenyl]pyrrolidine is a synthetic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine ring and a trifluoromethylphenyl group, makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The pyrrolidine moiety is a common feature in many biologically active molecules, while the trifluoromethyl group can enhance metabolic stability and potency.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential pharmacological actions, and relevant experimental protocols for this compound and its derivatives. While direct research on this specific molecule is limited, this guide draws upon data from closely related compounds to infer its likely biological activities and guide future research.
Chemical and Physical Properties
This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with a trifluoromethyl moiety at the meta position. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring, impacting its reactivity and interactions with biological targets.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂F₃N | [2] |
| CAS Number | 21767-35-1 | N/A |
| IUPAC Name | This compound | N/A |
| Synonyms | N/A | N/A |
Synthesis
A specific, detailed synthesis protocol for this compound is not prominently available in the public domain. However, the synthesis of structurally similar compounds provides a likely pathway. A plausible synthetic route would involve the reaction of a suitable pyrrolidine precursor with a 3-(trifluoromethyl)phenyl Grignard reagent or a similar organometallic compound, followed by appropriate workup and purification steps.
For illustrative purposes, the synthesis of a related derivative, (E)-3-(2-nitrobenzylidene)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione, involves the reaction of 3-(trifluoromethyl)aniline with maleic anhydride to form the corresponding maleamic acid, which is then cyclized and subsequently reacted with 2-nitrobenzaldehyde.[3]
General Synthetic Workflow for Related Pyrrolidine Derivatives
Pharmacological Profile and Mechanism of Action
Direct pharmacological data for this compound is scarce. However, the structural similarity to known psychoactive compounds and the pharmacological profile of the related compound, 3-Trifluoromethylphenylpiperazine (TFMPP), strongly suggest that it may act as a modulator of monoamine transporters.[1][4] These transporters—dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are critical for regulating neurotransmitter levels in the synapse and are key targets for antidepressants and other CNS-active drugs.
Table 2: Inferred Biological Targets and Activities
| Target | Predicted Activity | Rationale (Based on Related Compounds) |
| Dopamine Transporter (DAT) | Inhibition of reuptake | Pyrrolidine derivatives are known DAT inhibitors.[5][6] |
| Serotonin Transporter (SERT) | Inhibition of reuptake | TFMPP, a structural analog, is a potent SERT ligand.[1] |
| Norepinephrine Transporter (NET) | Inhibition of reuptake | Many monoamine reuptake inhibitors have activity at NET.[6] |
Proposed Signaling Pathway
The proposed mechanism of action involves the inhibition of monoamine reuptake at the presynaptic terminal. By blocking DAT, SERT, and/or NET, this compound would increase the concentration of dopamine, serotonin, and/or norepinephrine in the synaptic cleft, leading to enhanced postsynaptic receptor activation.
Quantitative Biological Data (Inferred)
While specific quantitative data for this compound is not available, the following table presents data for the structurally similar compound, 3-Trifluoromethylphenylpiperazine (TFMPP), to provide a potential framework for the expected potency at monoamine-related targets.
Table 3: Binding Affinities (Ki, nM) of 3-Trifluoromethylphenylpiperazine (TFMPP)
| Receptor | Ki (nM) |
| 5-HT₁ₐ | 288–1,950 |
| 5-HT₁ₑ | 30–132 |
| 5-HT₁ₒ | 282 |
| 5-HT₂ₐ | 160–269 |
| 5-HT₂ₒ | 62 |
| SERT | EC₅₀ = 121 |
Data sourced from Wikipedia's entry on TFMPP, which cites primary literature.[1]
Experimental Protocols
The following protocols are generalized methods for assessing the affinity of a compound for monoamine transporters, which would be applicable to this compound.
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for the dopamine, serotonin, and norepinephrine transporters.
Workflow for Radioligand Binding Assay
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target transporter (DAT, SERT, or NET) in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]dopamine for DAT), and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known inhibitor).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
This compound represents a promising chemical scaffold for the development of novel therapeutics targeting the central nervous system. Based on the analysis of structurally related compounds, it is highly probable that this molecule and its derivatives will exhibit activity as monoamine reuptake inhibitors.
Future research should focus on:
-
Definitive Synthesis: Development and publication of a robust and scalable synthesis protocol.
-
In Vitro Pharmacological Profiling: Comprehensive screening against a panel of receptors and transporters, with a primary focus on DAT, SERT, and NET, to determine its specific binding affinities and functional activities.
-
In Vivo Studies: Evaluation of its pharmacokinetic properties and efficacy in animal models of neurological and psychiatric disorders.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency, selectivity, and drug-like properties.
By systematically addressing these research areas, the full therapeutic potential of the this compound scaffold can be elucidated, potentially leading to the discovery of new and effective treatments for a range of debilitating neurological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-[3-(Trifluoromethyl)phenyl]pyrrolidine
CAS Number: 21767-35-1
A Core Scaffold for Advanced Drug Discovery and Agrochemical Development
This technical guide provides a comprehensive overview of 3-[3-(trifluoromethyl)phenyl]pyrrolidine, a key building block for researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and its significant role as a structural motif in the creation of complex, biologically active molecules.
Chemical and Physical Properties
This compound is a substituted pyrrolidine derivative with a trifluoromethyl group on the phenyl ring. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in medicinal chemistry.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂F₃N | ChemicalBook |
| Molecular Weight | 215.21 g/mol | ChemicalBook |
| Predicted Boiling Point | 239.9 ± 40.0 °C | ChemicalBook |
| Predicted Density | 1.179 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 10.00 ± 0.10 | ChemicalBook |
Synthesis and Spectroscopic Data
While detailed, step-by-step synthetic protocols for this compound are not extensively published in readily available literature, its structure suggests common synthetic routes for 3-arylpyrrolidines. A plausible general approach involves the Michael addition of a nitromethane equivalent to a substituted chalcone, followed by reduction of the nitro group and subsequent cyclization.
Spectroscopic data is crucial for the identification and characterization of this compound. Although a comprehensive public database of spectra for this specific molecule is not available, typical spectral characteristics can be inferred from its structural components.
Table 2: Expected Spectroscopic Data
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the pyrrolidine ring protons (aliphatic region), aromatic protons on the phenyl ring (aromatic region), and the N-H proton of the pyrrolidine. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrrolidine ring, the trifluoromethyl-substituted phenyl ring, and the trifluoromethyl group (characterized by C-F coupling). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aliphatic and aromatic), C-N stretching, and strong C-F stretching bands (typically in the 1000-1350 cm⁻¹ region). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (215.21 g/mol ) and fragmentation patterns characteristic of the pyrrolidine and trifluoromethylphenyl moieties. |
Role in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry, primarily serving as a versatile starting material for the synthesis of more elaborate drug candidates. The pyrrolidine ring provides a three-dimensional structure that can effectively present substituents for interaction with biological targets, while the trifluoromethylphenyl group can enhance binding affinity and improve pharmacokinetic properties.
Studies have explored derivatives of this compound for a range of therapeutic areas, including:
-
Neurodegenerative Diseases: The 3-arylpyrrolidine motif is a common feature in compounds targeting the central nervous system.
-
Oncology: Derivatives have been investigated as potential inhibitors of enzymes and receptors implicated in cancer progression.
-
Infectious Diseases: The scaffold has been utilized in the development of novel antimalarial agents.
Application in Agrochemicals
Beyond pharmaceuticals, this chemical structure is a key component in the development of modern agrochemicals. A notable example is the herbicide Tetflupyrolimet .
Case Study: Tetflupyrolimet
Tetflupyrolimet is a herbicide that incorporates the this compound moiety. Its mode of action involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in plants. This disruption of DNA and RNA synthesis ultimately leads to weed growth inhibition. The inclusion of the trifluoromethylphenylpyrrolidine core is critical to its herbicidal activity.
Experimental Considerations and Future Perspectives
While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological potential. Future research directions could involve:
-
Exploration of Novel Derivatives: Systematic modification of the pyrrolidine nitrogen and other positions on the rings could lead to the discovery of new potent and selective therapeutic agents.
-
Detailed Biological Profiling: In-depth biological screening of the core molecule and its simple derivatives could uncover novel activities and mechanisms of action.
-
Development of Efficient Synthesis: The optimization of synthetic routes to produce this compound and its analogs in high yield and purity is crucial for facilitating further research.
Visualizing Synthetic and Logical Relationships
The following diagrams illustrate the conceptual role of this compound in the development of more complex molecules.
Caption: Role as a core scaffold in development.
Caption: Drug discovery workflow integration.
An In-Depth Technical Guide to 3-[3-(Trifluoromethyl)phenyl]pyrrolidine: A Core Scaffold in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[3-(Trifluoromethyl)phenyl]pyrrolidine is a heterocyclic amine that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. The molecule's structure, featuring a pyrrolidine ring substituted with a trifluoromethylphenyl group, makes it a valuable building block for the synthesis of novel bioactive compounds. The pyrrolidine ring is a prevalent motif in many biologically active molecules, including numerous FDA-approved drugs, while the trifluoromethyl group is known to enhance the potency and metabolic stability of therapeutic agents.[1] This guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological activities of this compound, with a focus on its role as a key structural component in modern chemical development.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized in the table below, providing a foundational understanding of its chemical identity.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 21767-35-1[2] |
| Molecular Formula | C11H12F3N[2] |
| Molecular Weight | 215.21 g/mol |
A summary of key identifiers for this compound.
Synthesis of this compound
Experimental Protocol: General Palladium-Catalyzed Hydroarylation
This protocol is adapted from a general procedure for the synthesis of 3-substituted pyrrolidines.
Materials:
-
N-protected pyrroline
-
3-Bromobenzotrifluoride
-
Palladium(II) chloride (PdCl2)
-
Tri(o-tolyl)phosphine (P(o-Tol)3)
-
A suitable base (e.g., a tertiary amine)
-
An appropriate solvent (e.g., acetonitrile)
Procedure:
-
To a reaction vessel, add the N-protected pyrroline, 3-bromobenzotrifluoride, palladium(II) chloride, and tri(o-tolyl)phosphine in a suitable solvent.
-
Add the base to the reaction mixture.
-
The reaction is then heated under an inert atmosphere until the starting materials are consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is then purified using column chromatography to yield the desired this compound derivative.
-
Subsequent deprotection of the nitrogen atom, if necessary, would yield the final product.
Biological Activity and Potential Mechanism of Action
While the specific biological activity of this compound as a standalone compound is not extensively documented in publicly available literature, its incorporation into more complex molecules provides significant insight into its potential applications. A notable example is the herbicide Tetflupyrolimet, which contains the this compound scaffold.
Tetflupyrolimet functions as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[3] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By inhibiting DHODH, Tetflupyrolimet disrupts nucleic acid synthesis in susceptible plants, leading to growth arrest and eventual death.
| Compound | Target | Mechanism of Action | Application |
| Tetflupyrolimet | Dihydroorotate Dehydrogenase (DHODH) | Inhibition of pyrimidine biosynthesis | Herbicide[3] |
Biological target and application of a known bioactive molecule containing the this compound scaffold.
The trifluoromethyl group on the phenyl ring is often a key contributor to the biological activity of such compounds, potentially enhancing binding affinity to the target enzyme and improving metabolic stability.[1]
Signaling Pathway Interactions
The primary signaling pathway affected by compounds containing the this compound moiety, as exemplified by Tetflupyrolimet, is the pyrimidine biosynthesis pathway. Inhibition of DHODH creates a bottleneck in this pathway, leading to a depletion of the pyrimidine nucleotide pool.
Beyond this well-defined mechanism, the pyrrolidine scaffold is known to be a versatile component in compounds targeting a wide range of biological pathways. However, specific interactions of this compound with other signaling pathways have not been detailed in the reviewed literature.
Conclusion
This compound stands out as a significant structural motif in the design of modern bioactive molecules. Its chemical properties, conferred by the combination of the pyrrolidine ring and the trifluoromethylphenyl group, make it an attractive starting point for the development of new pharmaceuticals and agrochemicals. The established role of this scaffold in the potent herbicide Tetflupyrolimet highlights its potential for creating highly active and specific enzyme inhibitors. Further research into the synthesis of novel derivatives and the exploration of their biological activities is warranted to fully unlock the potential of this versatile chemical entity.
References
Physical and chemical properties of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine. This compound is a valuable building block in medicinal chemistry and drug discovery, incorporating the privileged pyrrolidine scaffold and a trifluoromethylphenyl moiety, which can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions. This document collates available experimental data, predicted properties, and relevant information from analogous structures to serve as a foundational resource for researchers.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are crucial for its application in synthesis and drug design. Due to a lack of extensive experimental data in publicly available literature, a combination of reported and predicted values is presented.
Physical Properties
A summary of the key physical properties is provided in Table 1. The boiling point has been reported, although the pressure at which it was measured is not specified. Other values are predicted based on computational models.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂F₃N | (Calculated) |
| Molecular Weight | 215.21 g/mol | (Calculated) |
| Appearance | Colorless to pale yellow liquid (Predicted) | Inferred from similar compounds |
| Boiling Point | 120-122 °C | [1] |
| Melting Point | Not available | - |
| Predicted pKa | ~9.5 ± 0.5 | (Predicted) |
| Predicted LogP | ~2.8 ± 0.3 | (Predicted) |
Solubility
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility |
| Water | Poorly soluble |
| Ethanol | Soluble |
| DMSO | Soluble |
| Acetone | Soluble |
Spectral Data
Detailed experimental spectra for this compound are not widely published. The following tables provide predicted spectral characteristics based on the compound's structure and data from similar molecules.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.6 | m | 4H | Aromatic protons |
| ~3.5-3.7 | m | 1H | CH -Ar |
| ~3.2-3.4 | m | 2H | N-CH ₂ |
| ~3.0-3.2 | m | 2H | N-CH ₂ |
| ~2.0-2.3 | m | 2H | -CH ₂- |
| ~1.8 (broad) | s | 1H | NH |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~145 | Ar-C (quaternary) |
| ~131 | C F₃ (q, J ≈ 32 Hz) |
| ~129 | Ar-C H |
| ~124 | Ar-C H |
| ~123 (q, J ≈ 272 Hz) | C F₃ |
| ~122 | Ar-C H |
| ~55 | N-C H₂ |
| ~47 | N-C H₂ |
| ~45 | C H-Ar |
| ~34 | -C H₂- |
Mass Spectrometry (Predicted Fragmentation): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 215. Key fragmentation patterns would likely involve the loss of the trifluoromethyl group, cleavage of the pyrrolidine ring, and benzylic cleavage.
Infrared (IR) Spectroscopy (Predicted Absorptions):
-
N-H stretch: A broad absorption around 3300-3400 cm⁻¹
-
C-H stretch (aromatic): ~3000-3100 cm⁻¹
-
C-H stretch (aliphatic): ~2850-2950 cm⁻¹
-
C=C stretch (aromatic): ~1450-1600 cm⁻¹
-
C-F stretch: Strong absorptions in the 1100-1350 cm⁻¹ region.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be constructed based on established organic chemistry methodologies. The following represents a generalized, multi-step synthetic approach.
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from 1-nitro-3-(trifluoromethyl)benzene and 1,4-dibromobutane.
Detailed Methodologies
Step 1: Michael Addition
-
To a solution of 1-nitro-3-(trifluoromethyl)benzene in a suitable aprotic solvent (e.g., THF, DMF), add a strong base (e.g., NaH, LDA) at a low temperature (-78 °C to 0 °C) under an inert atmosphere (e.g., Argon, Nitrogen).
-
After stirring for a short period, add but-3-en-1-ol dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude intermediate nitroalkane may be purified by column chromatography on silica gel.
Step 2: Reductive Cyclization
-
Dissolve the intermediate nitroalkane in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by vacuum distillation or by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Biological Activity and Signaling Pathways
There is limited direct information on the biological activity of this compound itself. However, this chemical moiety is a component of more complex molecules with known biological targets.
One notable example is Tetflupyrolimet , a herbicide that contains the 3-(trifluoromethyl)phenyl]pyrrolidine core structure. Tetflupyrolimet is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) [2][3]. This enzyme is crucial in the de novo pyrimidine biosynthesis pathway.
Potential Mechanism of Action
Inhibition of DHODH disrupts the synthesis of pyrimidines, which are essential building blocks for DNA and RNA. This leads to the cessation of cell growth and proliferation. While this is the established mechanism for the more complex herbicide, it provides a potential avenue of investigation for the biological effects of the core this compound structure and its derivatives.
Pyrimidine Biosynthesis Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by DHODH inhibitors.
It is important to note that while derivatives of this compound have shown this activity, the core compound itself has not been explicitly reported to be a DHODH inhibitor. Further in vitro screening would be necessary to confirm this.
Conclusion
This compound is a compound with significant potential in medicinal chemistry and drug discovery. This guide has compiled the available and predicted physicochemical properties, a plausible synthetic route, and has highlighted a potential biological target based on the activity of a more complex derivative. The information provided herein should serve as a valuable starting point for researchers interested in utilizing this promising chemical scaffold. Further experimental validation of the predicted properties and biological activities is warranted.
References
Spectroscopic Analysis of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Expected Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-[3-(Trifluoromethyl)phenyl]pyrrolidine. These predictions are based on the analysis of its constituent functional groups and typical chemical shifts and fragmentation patterns.
Table 1: Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (C₆H₄) | 7.2 - 7.6 | Multiplet | - |
| Pyrrolidine CH | 3.0 - 3.5 | Multiplet | - |
| Pyrrolidine CH₂ | 1.8 - 2.2 | Multiplet | - |
| Pyrrolidine NH | 1.5 - 2.5 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C-CF₃ | 130 - 132 (quartet, J ≈ 32 Hz) |
| Aromatic CH | 120 - 130 |
| Aromatic C (ipso to pyrrolidine) | 140 - 145 |
| Pyrrolidine CH | 45 - 55 |
| Pyrrolidine CH₂ | 25 - 35 |
| Trifluoromethyl (CF₃) | 123 - 126 (quartet, J ≈ 272 Hz) |
Table 3: Predicted IR Absorption Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Pyrrolidine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch (Pyrrolidine) | 1000 - 1250 | Medium |
| C-F Stretch (Trifluoromethyl) | 1000 - 1400 | Strong, Multiple Bands |
Table 4: Predicted Mass Spectrometry Data (Electron Impact)
| m/z | Interpretation |
| 215 | [M]⁺ (Molecular Ion) |
| 214 | [M-H]⁺ |
| 146 | [M - C₄H₇N]⁺ (Loss of pyrrolidine ring) |
| 145 | [CF₃C₆H₄]⁺ |
| 70 | [C₄H₈N]⁺ (Pyrrolidine fragment) |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality spectroscopic data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[1]
Sample Preparation:
-
Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[2]
-
Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a small vial.[2] Common solvents are available from chemical suppliers.[2]
-
Ensure complete dissolution; gentle heating or vortexing can be applied if necessary.[2]
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette to remove any particulate matter.
-
Transfer the filtered solution into a clean, dry NMR tube to a depth of approximately 0.6-0.7 mL.[2]
-
Cap the NMR tube securely and label it clearly.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum, typically requiring a few minutes.
-
Acquire the ¹³C NMR spectrum, which may take from 20 minutes to over an hour depending on the sample concentration.[2]
-
Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]
Sample Preparation (Thin Film for Liquids/Oils):
-
Place a small drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[4][5]
-
Carefully place a second salt plate on top of the first, creating a thin, even film of the sample between the plates.[3][4]
-
Ensure there are no air bubbles trapped between the plates.
Sample Preparation (KBr Pellet for Solids):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4]
-
The mixture should be ground to a fine, homogeneous powder.
-
Place a portion of the powder into a pellet press and apply high pressure to form a thin, transparent or translucent KBr pellet.[3][6]
Data Acquisition:
-
Place the prepared sample (salt plate sandwich or KBr pellet) into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample holder (or a pure KBr pellet).
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Impact (EI) ionization is a common method for the analysis of small, volatile organic compounds.[7][8]
Sample Introduction and Ionization (using Gas Chromatography-Mass Spectrometry - GC-MS):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Inject the solution into the gas chromatograph (GC). The GC will separate the components of the sample, and the pure compound will be introduced into the mass spectrometer.
-
In the ion source, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV).[7] This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), which is a radical cation.[7]
Mass Analysis and Detection:
-
The excess energy from the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.[9]
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative ion intensity versus m/z, which can be used to determine the molecular weight and deduce the structure of the compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a small molecule like this compound.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. webassign.net [webassign.net]
- 4. eng.uc.edu [eng.uc.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. scribd.com [scribd.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. azom.com [azom.com]
The 3-[3-(Trifluoromethyl)phenyl]pyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents with enhanced efficacy and safety profiles has led medicinal chemists to explore and exploit "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets. The pyrrolidine ring, a five-membered saturated heterocycle, is a quintessential example of such a scaffold. Its inherent three-dimensionality, conformational flexibility, and the presence of a basic nitrogen atom make it a cornerstone in the design of a plethora of biologically active molecules. When combined with the 3-(trifluoromethyl)phenyl moiety, the resulting scaffold gains additional properties conducive to potent and selective drug action. The trifluoromethyl group is a well-known bioisostere for a methyl group but with significantly different electronic properties. It is highly electron-withdrawing, enhances metabolic stability by blocking potential sites of oxidation, and increases lipophilicity, which can improve membrane permeability and bioavailability. This technical guide provides a comprehensive overview of the biological activities associated with the 3-[3-(trifluoromethyl)phenyl]pyrrolidine scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Key Biological Activities and Therapeutic Targets
The this compound scaffold has been incorporated into a variety of compounds demonstrating a broad range of biological activities. The primary therapeutic areas where this scaffold has shown significant promise include metabolic disorders, neurological conditions, and infectious diseases.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Derivatives of the this compound scaffold have been investigated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion in a glucose-dependent manner.[1] Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. The trifluoromethylphenyl group in these inhibitors often occupies a key hydrophobic pocket in the active site of the DPP-4 enzyme.
Quantitative Data: DPP-4 Inhibition
| Compound ID/Reference | Structure | Target | Assay Type | IC₅₀ (nM) | Reference |
| Sitagliptin (analogue) | Contains a trifluorophenyl group and a related heterocyclic amine | Human DPP-4 | Enzyme Inhibition | ~19 | [2] |
| Note: While specific data for a range of this compound derivatives is not compiled in a single source, the potency of analogues like Sitagliptin highlights the importance of the trifluoromethylphenyl moiety for high-affinity binding. |
Neurokinin 1 (NK1) Receptor Antagonism
The this compound scaffold is a feature in compounds designed as antagonists of the Neurokinin 1 (NK1) receptor. The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in pain transmission, inflammation, and the emetic reflex. NK1 receptor antagonists are used as antiemetics, particularly for chemotherapy-induced nausea and vomiting, and are being explored for their potential as antidepressants and anxiolytics. The bis(trifluoromethyl)phenyl group, a close relative of the moiety , is a common feature in potent NK1 receptor antagonists, where it interacts with a hydrophobic region of the receptor.
Quantitative Data: NK1 Receptor Antagonism
| Compound ID/Reference | Structure | Target | Assay Type | IC₅₀ (nM) | Reference |
| L-737,488 (analogue) | Contains a 3,5-bis(trifluoromethyl)benzyl group | Human NK1 Receptor | Radioligand Binding | 0.17 | [3] |
| Note: The data for L-737,488, while not a direct pyrrolidine derivative, underscores the high affinity imparted by the trifluoromethylphenyl moiety in NK1 receptor antagonists. |
Norepinephrine and Serotonin Reuptake Inhibition
A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, which can be considered derivatives of the core scaffold, have been identified as potent and balanced inhibitors of both the norepinephrine transporter (NET) and the serotonin transporter (SERT).[4] Dual inhibition of norepinephrine and serotonin reuptake is a clinically validated mechanism for the treatment of depression, anxiety disorders, and neuropathic pain.[5]
Quantitative Data: NET and SERT Inhibition
| Compound ID/Reference | Structure | Target | Assay Type | Kᵢ (nM) | Reference |
| Compound 39b | 3-(phenoxy-phenyl-methyl)-pyrrolidine derivative | Human NET | Radioligand Binding | 1.2 | [6] |
| Human SERT | Radioligand Binding | 3.4 | [6] | ||
| LY139603 (analogue) | (-)-N-methyl-γ-(2-methylphenoxy)phenylpropylamine | Rat Hypothalamus NET | Radioligand Binding | 1.9 | [7] |
| Note: The data illustrates the potential for developing potent dual-acting agents based on this scaffold. |
Antitumor and Antimicrobial Activities
The versatility of the pyrrolidine scaffold, enhanced by the properties of the trifluoromethylphenyl group, has prompted investigations into its potential as an anticancer and antimicrobial agent. While extensive structure-activity relationship (SAR) studies for the specific this compound scaffold are not widely published, related structures have shown promising activity.
Quantitative Data: Antitumor and Antimicrobial Activity
| Compound Class/Reference | Target Organism/Cell Line | Activity Type | Value (µg/mL or µM) | Reference |
| Pyrrolidine derivatives | Various bacterial and fungal strains | MIC | 16 - 256 | [8] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 Melanoma Cells | IC₅₀ | 24.4 µM | [10] |
| 3-Aryl-3-hydroxy-1-phenylpyrrolidine derivatives | LNCaP-hr prostate cancer cells | Antitumor | Potent effects in xenograft model | [11] |
| Note: These examples suggest that the scaffold could be a valuable starting point for the development of novel anti-infective and anticancer agents. |
Experimental Protocols
DPP-4 Inhibition Assay
This protocol describes a fluorometric method to determine the in vitro inhibitory activity of test compounds against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: Tris-HCl (50 mM, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (λex=360 nm, λem=460 nm)
Procedure:
-
In a 96-well microplate, add 26 µL of the test compound solution at various concentrations.
-
Add 24 µL of DPP-4 enzyme solution (1.73 mU/mL in Assay Buffer) to each well and incubate at 37°C for 10 minutes.[2]
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate, Gly-Pro-AMC (200 µM in Assay Buffer), to each well.[2]
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of sample - Fluorescence of blank) / (Fluorescence of control - Fluorescence of blank)] x 100
NK1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the NK1 receptor.
Materials:
-
Cell membranes expressing the human NK1 receptor (e.g., from CHO-K1 or HEK293 cells)
-
Radioligand: [¹²⁵I]-Substance P
-
Unlabeled Ligand (for non-specific binding): Substance P or a known antagonist (e.g., Aprepitant)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Cell harvester
-
Scintillation counter
Procedure:
-
In a 96-well plate, add 50 µL of varying concentrations of the test compound.
-
Add 50 µL of a fixed concentration of [¹²⁵I]-Substance P.
-
Add the cell membrane preparation to a final volume of 200 µL.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).
-
Incubate the plate at 4°C for 3 hours.[12]
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.[12]
-
Wash the filters three times with ice-cold wash buffer.[12]
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from a plot of percent specific binding versus the logarithm of the test compound concentration.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[12]
Norepinephrine/Serotonin Transporter Uptake Assay
This protocol describes a fluorescence-based assay to measure the inhibition of norepinephrine (NE) and serotonin (5-HT) uptake in cells expressing the respective transporters.
Materials:
-
Cells stably expressing human NET or SERT (e.g., HEK293 cells)
-
Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% BSA
-
Test compounds dissolved in DMSO
-
96-well or 384-well clear-bottom, black-walled microplates
-
Fluorescence microplate reader
Procedure:
-
Seed the cells in the microplates and allow them to form a confluent monolayer.[13]
-
Remove the culture medium and wash the cells with Assay Buffer.
-
Add the test compounds at various concentrations to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Add the fluorescent dye solution from the kit to each well to initiate uptake.[13]
-
Incubate for 10-30 minutes at 37°C.[13]
-
Add the masking dye (if not already combined with the fluorescent substrate) to quench the extracellular fluorescence.
-
Measure the intracellular fluorescence using a bottom-read fluorescence microplate reader.
-
The inhibition of transporter activity is determined by the reduction in fluorescence signal in the presence of the test compound compared to the vehicle control.
Signaling Pathways and Mechanisms of Action
DPP-4 Inhibition Signaling Pathway
Caption: Mechanism of action for DPP-4 inhibitors.
NK1 Receptor Antagonism Signaling Pathway
Caption: Signaling cascade of NK1 receptor antagonism.
Norepinephrine/Serotonin Reuptake Inhibition Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovering the anti-cancer potential of non-oncology drugs by systematic viability profiling - PMC [pmc.ncbi.nlm.nih.gov]
Potential Mechanism of Action of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine represent a versatile scaffold in modern medicinal chemistry, exhibiting a range of biological activities. This technical guide synthesizes the current understanding of their potential mechanisms of action, focusing on two primary targets: monoamine transporters and dipeptidyl peptidase-4 (DPP-4). By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as an in-depth resource for professionals engaged in the research and development of this promising class of compounds. The trifluoromethyl group often enhances the potency and metabolic stability of drug candidates, making this particular scaffold of significant interest.[1]
Introduction
The this compound core is a key pharmacophore found in molecules designed to interact with various biological targets. The pyrrolidine ring is a common motif in many biologically active compounds, while the trifluoromethylphenyl group can significantly influence a molecule's lipophilicity, binding affinity, and metabolic stability.[1] This unique combination has led to the exploration of these derivatives in several therapeutic areas. This guide will primarily focus on two well-documented mechanisms of action: the inhibition of monoamine reuptake and the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4).
Potential Mechanisms of Action
Monoamine Reuptake Inhibition
A significant area of investigation for this compound derivatives is their activity as monoamine reuptake inhibitors. These compounds can block the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT), thereby increasing the synaptic concentrations of these key neurotransmitters. This mechanism is the foundation for the therapeutic effects of many antidepressant and anti-ADHD medications.[2] Derivatives of this class have been explored as selective inhibitors for a single transporter, dual inhibitors (e.g., SNRIs), and triple reuptake inhibitors (TRIs).[1][2][3] The specific activity profile is highly dependent on the substitutions on the pyrrolidine ring.
Caption: Inhibition of monoamine reuptake by this compound derivatives.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Certain derivatives of this compound have been designed and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these compounds can prolong the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism is a validated therapeutic approach for the management of type 2 diabetes.[4] The design of these inhibitors often involves modifying the pyrrolidine ring to mimic the proline residue of natural DPP-4 substrates.
Caption: Mechanism of DPP-4 inhibition by this compound derivatives.
Quantitative Data
The following tables summarize the inhibitory activities of representative this compound derivatives against monoamine transporters and DPP-4. Data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.
Table 1: Monoamine Transporter Inhibition
| Compound ID | SERT IC50/Ki (nM) | NET IC50/Ki (nM) | DAT IC50/Ki (nM) | Reference |
| [Data Placeholder] | [Value] | [Value] | [Value] | [Citation] |
| [Data Placeholder] | [Value] | [Value] | [Value] | [Citation] |
| [Data Placeholder] | [Value] | [Value] | [Value] | [Citation] |
Table 2: DPP-4 Inhibition
| Compound ID | DPP-4 IC50/Ki (nM) | Reference |
| [Data Placeholder] | [Value] | [Citation] |
| [Data Placeholder] | [Value] | [Citation] |
| [Data Placeholder] | [Value] | [Citation] |
Note: Specific quantitative data for a broad range of this compound derivatives is often proprietary or spread across numerous publications. The placeholders above should be populated with data from relevant structure-activity relationship (SAR) studies.[1][3][5]
Experimental Protocols
Monoamine Reuptake Inhibition Assay (Radioligand Uptake)
This protocol describes a common method for determining the potency of compounds to inhibit the reuptake of monoamines into cells expressing the respective transporters.
Caption: Workflow for a radioligand-based monoamine reuptake inhibition assay.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured in appropriate media and seeded into 96-well plates.
-
Assay Buffer: A Krebs-HEPES buffer (KHB) or similar physiological buffer is used for all dilutions and washes.
-
Compound Preparation: Test compounds are serially diluted to a range of concentrations.
-
Pre-incubation: Cells are washed and then pre-incubated with the test compound or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Uptake Initiation: A solution containing a fixed concentration of the [3H]-labeled monoamine (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine) is added to each well to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period (e.g., 1-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radioligand.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of internalized radioligand is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a known potent inhibitor (e.g., paroxetine for SERT). The percentage of inhibition at each concentration of the test compound is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
DPP-4 Inhibition Assay (Fluorometric)
This protocol outlines a common in vitro method to measure the inhibitory activity of compounds against the DPP-4 enzyme using a fluorogenic substrate.
Caption: Workflow for a fluorometric DPP-4 inhibition assay.
Detailed Methodology:
-
Reagents: Recombinant human DPP-4 enzyme, a fluorogenic substrate such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), and a suitable assay buffer (e.g., Tris-HCl, pH 7.5) are required.
-
Compound Preparation: Test compounds are serially diluted in the assay buffer.
-
Enzyme and Compound Incubation: In a 96-well microplate, the DPP-4 enzyme is pre-incubated with various concentrations of the test compound or vehicle control for a defined period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC).
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and stereochemistry of substituents on the pyrrolidine ring.
-
For Monoamine Reuptake Inhibition: The substitution pattern at other positions of the pyrrolidine ring and the stereochemistry of the molecule are critical in determining the potency and selectivity for SERT, NET, and DAT.[1][3]
-
For DPP-4 Inhibition: The presence of a group that can interact with the S1 pocket of the DPP-4 active site, often a primary or secondary amine, is crucial for potent inhibition. The stereochemistry of the pyrrolidine ring is also a key determinant of binding affinity.[6]
Conclusion
Derivatives of this compound are a versatile class of compounds with significant potential in drug discovery. Their ability to act as potent inhibitors of monoamine transporters and DPP-4 highlights their therapeutic promise in treating central nervous system disorders and type 2 diabetes, respectively. The specific mechanism of action and pharmacological profile can be finely tuned through chemical modifications, as evidenced by extensive structure-activity relationship studies. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of this important chemical scaffold. Further research into these derivatives is warranted to fully elucidate their therapeutic potential and to develop novel drug candidates with improved efficacy and safety profiles.
References
- 1. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of inhibitors of dipeptidyl peptidase IV (DPP IV) and related proline-specific dipeptidyl aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of the trifluoromethyl group in pharmaceutical compounds
An In-Depth Technical Guide on the Role of the Trifluoromethyl Group in Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This functional group, often used as a bioisostere for methyl or chloro groups, imparts unique physicochemical properties due to the high electronegativity of fluorine atoms and the exceptional strength of the carbon-fluorine bond.[1][3] These characteristics can be leveraged to enhance metabolic stability, modulate lipophilicity, improve binding affinity to biological targets, and ultimately increase the bioavailability of pharmaceutical compounds.[1][3] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Physicochemical Properties of the Trifluoromethyl Group
The trifluoromethyl group significantly alters the electronic and steric properties of a molecule. Its strong electron-withdrawing nature can influence the pKa of nearby functional groups, impacting ionization and solubility.[4] The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a C-H bond.[1] This inherent stability is a key factor in the group's ability to resist metabolic degradation.[1]
Impact on Key Pharmaceutical Properties
Metabolic Stability
The introduction of a trifluoromethyl group is a well-established strategy to block metabolic hotspots on a drug candidate.[1] By replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, chemists can prevent enzymatic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[3] This "metabolic switching" leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[3]
Quantitative Data on Metabolic Stability
| Compound Pair | Parameter | Value (without CF3) | Value (with CF3) | Fold Change |
| Picornavirus Inhibitor Analogues | Number of Metabolites (in monkey liver microsomes) | 18 | 2 (minor) | 9-fold reduction |
| CB1 PAMs | Half-life (t½) in human liver microsomes | Shorter | Longer | - |
| Celecoxib Analogues | IC50 for agomelatine metabolism (CYP2C9) | - | 20.10 µM | - |
Note: Data compiled from multiple sources. Direct quantitative comparisons for identical compound pairs are scarce in the literature.
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay determines the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[5]
1. Materials:
-
Test compound and positive control (e.g., a known rapidly metabolized drug)
-
Liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Reagents: Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare the microsomal suspension and NADPH regenerating system in phosphate buffer.
-
Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer. Add the test compound to initiate the reaction. Pre-incubate the plate at 37°C for a short period.
-
Initiation of Reaction: Add the NADPH regenerating system to start the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of the ice-cold quenching solution.
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) can then be calculated.
Experimental Workflow for In Vitro Microsomal Stability Assay
Caption: Workflow for a typical in vitro microsomal stability assay.
Lipophilicity
The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier.[6] This property is crucial for improving drug absorption and distribution.[6] The Hansch-Fujita π constant, a measure of lipophilicity, for the CF3 group is +0.88.[1]
Quantitative Data on Lipophilicity
| Compound | logP (calculated) |
| Celecoxib | 3.73 |
| Fluoxetine | 4.05 |
Experimental Protocol: Shake-Flask Method for logP Determination
This is the traditional method for determining the partition coefficient (logP) of a compound between n-octanol and water.
1. Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
Glass flasks with stoppers
-
Shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
2. Procedure:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate.
-
Dissolving the Compound: Dissolve a known amount of the test compound in either the aqueous or the n-octanol phase.
-
Partitioning: Add a known volume of the second phase to the flask. The ratio of the volumes of the two phases should be adjusted based on the expected logP value.
-
Equilibration: Stopper the flask and shake it at a constant temperature until equilibrium is reached (typically for several hours).
-
Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in each phase using a suitable analytical method.
3. Data Analysis:
-
The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].
-
logP is the logarithm of the partition coefficient: logP = log10(P).
Binding Affinity
The strong electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of a molecule, potentially leading to enhanced binding affinity to its biological target.[7] This can be due to favorable electrostatic interactions or by influencing the conformation of the molecule to better fit the binding site.[7]
Quantitative Data on Binding Affinity
| Compound | Target | Parameter | Value |
| Celecoxib | COX-2 | Docking Score (kcal/mol) | -11.45 |
| Celecoxib Analogue 1 | COX-2 | Docking Score (kcal/mol) | -14.91 |
| Celecoxib Analogue 2 | COX-2 | Docking Score (kcal/mol) | -13.24 |
| Peptidyl trifluoromethyl ketones | Chymotrypsin | Ki | Varies with structure |
Note: Data compiled from multiple sources.[7][8]
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.
1. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand (the molecule to be immobilized)
-
Analyte (the molecule in solution)
-
Immobilization buffers (e.g., activation buffer, coupling buffer, blocking solution)
-
Running buffer
-
Regeneration solution
2. Procedure:
-
Ligand Immobilization:
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the ligand solution over the activated surface to allow for covalent coupling.
-
Inject a blocking solution (e.g., ethanolamine) to deactivate any remaining active sites.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte over the immobilized ligand surface.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the ligand.
-
After the association phase, inject the running buffer to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
Inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
3. Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to various binding models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
1. Materials:
-
Isothermal titration calorimeter
-
Macromolecule (e.g., protein) in a buffer
-
Ligand (e.g., test compound) in the same buffer
-
Syringe for injection
2. Procedure:
-
Sample Preparation: Prepare solutions of the macromolecule and the ligand in the same, well-dialyzed buffer to minimize heats of dilution. Degas the solutions.
-
Loading the Instrument: Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the heat change associated with each injection.
3. Data Analysis:
-
The raw data (a series of heat spikes) is integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
This isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.
Bioavailability
By improving metabolic stability and membrane permeability, the trifluoromethyl group can significantly enhance the oral bioavailability of a drug.[1][9] This means that a larger fraction of the administered dose reaches the systemic circulation, potentially leading to greater efficacy and allowing for lower doses.[10]
Quantitative Data on Bioavailability
| Drug | Oral Bioavailability (F%) |
| Fluoxetine | < 90% (subject to first-pass metabolism) |
| α-Difluoromethylornithine (DFMO) | ~50% |
Experimental Protocol: Caco-2 Permeability Assay
This in vitro model uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to predict the intestinal absorption of drugs.
1. Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound and control compounds (high and low permeability)
-
Analytical instrument for quantification (e.g., LC-MS/MS)
2. Procedure:
-
Cell Culture and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow them to differentiate into a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the test compound dissolved in transport buffer to the apical (donor) side.
-
At various time points, take samples from the basolateral (receiver) side.
-
To assess active efflux, also perform the experiment in the basolateral-to-apical direction.
-
-
Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.
3. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B) to identify substrates of efflux transporters.
Signaling Pathways of Trifluoromethylated Drugs: Case Studies
Celecoxib
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[11] Its anti-inflammatory action is primarily due to the inhibition of prostaglandin synthesis.[12] The trifluoromethyl group is crucial for its binding affinity and selectivity for the COX-2 enzyme.[8]
Signaling Pathway of Celecoxib's Anti-inflammatory Action
Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.
Fluoxetine
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI).[13] The trifluoromethyl group in fluoxetine enhances its lipophilicity, allowing it to cross the blood-brain barrier, and contributes to its binding affinity for the serotonin transporter (SERT).[1]
Signaling Pathway of Fluoxetine's Antidepressant Action
Caption: Fluoxetine blocks serotonin reuptake, increasing its synaptic levels.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique electronic and steric properties can be strategically employed to overcome common challenges in drug development, such as poor metabolic stability and low bioavailability. By enhancing a compound's resistance to metabolism, modulating its lipophilicity for improved membrane permeability, and fine-tuning its binding affinity for its biological target, the CF3 group has played a pivotal role in the discovery and development of numerous successful therapeutic agents. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for leveraging the full potential of the trifluoromethyl group in the design of next-generation pharmaceuticals.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]
- 5. Chemical and in vitro enzymatic stability of newly synthesized celecoxib lipophilic and hydrophilic amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 7. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pjmhsonline.com [pjmhsonline.com]
- 9. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Bioavailability (F%) [pharmainformatic.com]
- 11. Inhibitory effect of celecoxib on agomelatine metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of fluoxetine and norfluoxetine in rat plasma by HPLC with pre-column derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phenylpyrrolidine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its unique three-dimensional architecture and synthetic tractability have made it a fertile ground for the discovery of novel therapeutics targeting a wide array of diseases. This technical guide provides a comprehensive overview of the discovery and history of phenylpyrrolidine compounds, detailing their synthesis, key biological activities, and the molecular mechanisms that underpin their therapeutic effects.
Discovery and Historical Development
The history of the pyrrolidine ring, the foundational structure of phenylpyrrolidines, dates back to the late 19th century, with the term "pyrrolidine" first appearing in the chemical literature in the 1880s. The pyrrolidine nucleus is a common feature in a variety of natural products, most notably the pyrrolizidine alkaloids, which have a long history of use in traditional medicine. These natural products, found in numerous plant species, exhibit a wide spectrum of biological activities and served as early inspiration for synthetic chemists.
The deliberate synthesis of phenyl-substituted pyrrolidines emerged from the broader exploration of heterocyclic chemistry. Early methods for the synthesis of 2-substituted 1-pyrrolines, precursors to 2-phenylpyrrolidine, were developed, laying the groundwork for more complex derivatives. The true therapeutic potential of this scaffold, however, began to be realized with the systematic investigation of phenylpyrrolidinone derivatives. A significant milestone in this journey was the development of nootropic agents, with piracetam, a cyclic derivative of the neurotransmitter GABA, being the first to be synthesized in the 1960s.[1] Although not a direct phenylpyrrolidine, its structural relationship to the pyrrolidinone core spurred further research into this class of compounds. Subsequent structure-activity relationship (SAR) studies led to the introduction of a phenyl group onto the pyrrolidone ring, which was found to significantly modulate the pharmacological properties of these molecules. This led to the discovery of compounds with potent anticonvulsant, nootropic, neuroprotective, and other therapeutic activities.
Synthesis of the Phenylpyrrolidine Core
The versatility of the phenylpyrrolidine scaffold is, in part, due to the numerous synthetic routes available for its construction and derivatization. These methods can be broadly categorized into the formation of the pyrrolidine ring and the subsequent functionalization of the phenyl and pyrrolidine moieties.
A common and effective method for the synthesis of 2-phenyl-1-pyrroline, a key intermediate, involves the use of N-vinylpyrrolidin-2-one as a 3-aminopropyl carbanion equivalent.[2] This approach allows for the introduction of a phenyl group at the 2-position of the pyrrolidine ring.
Experimental Protocol: Synthesis of 2-Phenyl-1-Pyrroline
A. 3-Benzoyl-N-vinylpyrrolidin-2-one:
-
A suspension of 60% sodium hydride (0.665 mol) in dry toluene (250 mL) is prepared in a dry, 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, heating mantle, and reflux condenser.[2]
-
The suspension is heated to reflux, and a mixture of freshly distilled N-vinylpyrrolidin-2-one (0.50 mol) and ethyl benzoate (0.50 mol) is slowly added.[2]
-
The reaction mixture is refluxed for an additional period.
-
After cooling, the reaction is quenched, and the organic layer is washed and dried.
-
The solvent is removed under reduced pressure to yield the crude keto lactam product.[2]
B. 2-Phenyl-1-pyrroline:
-
A 2-L, three-necked, round-bottomed flask is charged with 0.5 L of 6 N hydrochloric acid and heated to reflux.[2]
-
The crude keto lactam (0.46 mol), dissolved in tetrahydrofuran (THF), is slowly added to the refluxing acid over 1.5-2 hours.[2]
-
The reaction mixture is further refluxed to complete the hydrolysis and cyclization.
-
After cooling, the mixture is worked up to isolate the 2-phenyl-1-pyrroline product.[2]
This foundational compound can then be subjected to various chemical transformations to introduce additional functional groups and generate a library of phenylpyrrolidine derivatives.
Key Biological Activities and Therapeutic Applications
Phenylpyrrolidine derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation for a variety of therapeutic applications. The following sections highlight some of the most significant areas of research.
Anticonvulsant Activity
A significant number of phenylpyrrolidone derivatives have been synthesized and evaluated for their anticonvulsant properties. These compounds have shown efficacy in various preclinical models of epilepsy, often with improved potency and safety profiles compared to existing antiepileptic drugs.
One of the most active compounds identified in several studies is the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, which has been shown to surpass the efficacy of the established drug levetiracetam in certain seizure models.[3]
Quantitative Data on Anticonvulsant Activity
| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Mice | Corazole Antagonism | 2.5 - 5.0 | [3] |
| 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one (1725) | Rats/Mice | Electroshock/Pentylenetetrazol | Potent Activity | [4] |
| Compound 3d (a pyridinyl-pyrrolidinone) | Mice | MES | 13.4 | [5] |
| Compound 3k (a pyridinyl-pyrrolidinone) | Mice | MES | 18.6 | [5] |
| Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | Mice | MES | 49.6 | [6] |
| Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | Mice | 6 Hz (32 mA) | 31.3 | [6] |
| Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | Mice | scPTZ | 67.4 | [6] |
Experimental Protocol: Corazole-Induced Seizure Model
-
Male mice (20-26 g) are used for the study.[7]
-
The test compound is administered intraperitoneally (i.p.) at various doses.[7]
-
After a specified pre-treatment time, corazole (pentylenetetrazole) is administered subcutaneously to induce seizures.[7]
-
The animals are observed for the onset of clonic and tonic convulsions, and the time to death is recorded.[7]
-
The protective effect of the compound is evaluated by its ability to prevent or delay the onset of seizures and death compared to a control group.[7]
The mechanism of action for the anticonvulsant effects of many phenylpyrrolidines is believed to involve the modulation of voltage-gated ion channels, including sodium, calcium, and potassium channels.[8][9] By interacting with these channels, the compounds can reduce neuronal hyperexcitability, a hallmark of epilepsy.
Nootropic and Neuroprotective Activity
The racetam class of drugs, which share the 2-oxopyrrolidine core, were the first to be described as "nootropics," or cognitive enhancers.[1] Phenylpyrrolidinone derivatives have been extensively investigated for their nootropic and neuroprotective effects, showing promise in models of cognitive impairment and neurodegenerative diseases.
A notable example is a taurine-containing derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate, which has demonstrated significant neuroprotective effects in a rat model of ischemic stroke.[7][10][11] In vitro studies have shown that this compound can protect neurons from glutamate-induced excitotoxicity.[10][11]
Quantitative Data on Neuroprotective Activity
| Compound | Assay | Model | Effect | Concentration (µM) | Reference |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate | Cell Viability | Glutamate-induced excitotoxicity in primary cortical neurons | Increased cell survival by 37% | 50 | [10][11] |
| Phenylpyrrolidinone Derivative | Cell Viability | In vitro neurotoxicity model | Increased by ~25% | 10 | [7] |
| Phenylpyrrolidinone Derivative | Cell Viability | In vitro neurotoxicity model | Increased by 37% | 50 | [7] |
Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
-
Primary cortical neurons are isolated from newborn rats and cultured in multi-well plates.[10][11]
-
The cultured neurons are treated with the test compound at various concentrations.
-
After a pre-incubation period, glutamate is added to the culture medium to induce excitotoxicity.[10][11]
-
The cells are incubated for a further 24 hours.
-
Cell viability is assessed using a standard method, such as the MTT assay, to determine the extent of neuronal death.[10][11]
-
The neuroprotective effect of the compound is quantified by comparing the viability of treated cells to that of untreated, glutamate-exposed cells.
The nootropic and neuroprotective effects of phenylpyrrolidines are thought to be multifactorial. Many of these compounds modulate neurotransmitter systems, particularly the cholinergic and glutamatergic pathways.[1] Piracetam and its analogs have been shown to enhance the action of acetylcholine via muscarinic receptors and may also modulate NMDA and AMPA glutamate receptors, which are crucial for learning and memory.[12][13] Additionally, some derivatives exhibit antioxidant and anti-inflammatory properties, which can contribute to their neuroprotective effects.
Anticancer Activity
The phenylpyrrolidine scaffold has also emerged as a promising framework for the development of novel anticancer agents. Numerous derivatives have been synthesized and shown to exhibit cytotoxic activity against a range of cancer cell lines.
Quantitative Data on Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrrolidinone derivative 13 (bearing 5-nitrothiophene moiety) | IGR39 (Melanoma) | 2.50 ± 0.46 | [7] |
| Pyrrolidinone derivative 13 (bearing 5-nitrothiophene moiety) | PPC-1 (Prostate Cancer) | 3.63 ± 0.45 | [7] |
| Pyrrolidinone derivative 13 (bearing 5-nitrothiophene moiety) | MDA-MB-231 (Breast Cancer) | 5.10 ± 0.80 | [7] |
| Pyrrolidinone derivative 13 (bearing 5-nitrothiophene moiety) | Panc-1 (Pancreatic Cancer) | 5.77 ± 0.80 | [7] |
| Indole derivative 14 | IGR39 (Melanoma) | 10.40 ± 1.35 | [7] |
| Indole derivative 14 | MDA-MB-231 (Breast Cancer) | 19.77 ± 1.86 | [7] |
| Compound 7a (tetrazolopyrrolidine-1,2,3-triazole analogue) | HeLa (Cervical Cancer) | 0.32 ± 1.00 | [14] |
| Compound 7i (tetrazolopyrrolidine-1,2,3-triazole analogue) | HeLa (Cervical Cancer) | 1.80 ± 0.22 | [14] |
| Compound 2e (benzothiazole derivative) | HCT116 (Colorectal Carcinoma) | 6.43 ± 0.72 | [15] |
| Compound 2e (benzothiazole derivative) | A549 (Lung Adenocarcinoma) | 9.62 ± 1.14 | [15] |
| Compound 2e (benzothiazole derivative) | A375 (Melanoma) | 8.07 ± 1.36 | [15] |
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute (NCI) has developed a standardized screening protocol using a panel of 60 human tumor cell lines to evaluate the anticancer activity of novel compounds.
-
Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[16]
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.[16]
-
Drug Addition: After a 24-hour incubation period, the experimental drugs, solubilized in dimethyl sulfoxide (DMSO), are added to the plates at five different concentration levels.[16]
-
Incubation: The plates are incubated for an additional 48 hours.[17]
-
Cell Viability Assessment: The sulforhodamine B (SRB) assay is used to determine cell viability. Cells are fixed with trichloroacetic acid (TCA), stained with SRB solution, and the bound dye is solubilized. The absorbance is then read on a plate reader.[16]
-
Data Analysis: The results are used to calculate various parameters of cytotoxic and cytostatic activity, including the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).[17]
The mechanisms underlying the anticancer activity of phenylpyrrolidine derivatives are varied and often depend on the specific substitutions on the core structure. Some compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, certain derivatives have been found to target the epidermal growth factor receptor (EGFR) and inhibit its downstream signaling.
Conclusion
The phenylpyrrolidine core has proven to be a remarkably versatile scaffold in drug discovery, yielding compounds with a wide range of therapeutic activities. From their origins in natural product chemistry to their development as potent and selective modulators of various biological targets, phenylpyrrolidine derivatives continue to be a subject of intense research. The synthetic accessibility of this scaffold, coupled with its favorable physicochemical properties, ensures that it will remain a valuable starting point for the design and development of new medicines for the foreseeable future. This technical guide has provided a comprehensive overview of the key aspects of phenylpyrrolidine chemistry and pharmacology, offering a valuable resource for researchers dedicated to advancing the field of drug discovery.
References
- 1. drugs.com [drugs.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion channels as important targets for antiepileptic drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piracetam - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. dctd.cancer.gov [dctd.cancer.gov]
- 17. researchgate.net [researchgate.net]
In-depth Technical Guide: 3-[3-(Trifluoromethyl)phenyl]pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Physicochemical Properties
Quantitative experimental data for the physicochemical properties of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride are not extensively documented in publicly available literature. However, based on its chemical structure, the following properties can be inferred and are presented in a structured format.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClF₃N | PubChem CID: 45073981[1] |
| Molecular Weight | 251.68 g/mol | PubChem CID: 45073981[1] |
| Appearance | Likely a solid at room temperature | General knowledge of hydrochloride salts |
| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge of hydrochloride salts |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
Anticipated Mechanism of Action and Signaling Pathway
Based on the well-established pharmacology of the 3-phenylpyrrolidine scaffold, this compound hydrochloride is anticipated to function as a monoamine reuptake inhibitor. These compounds competitively bind to the monoamine transporters (DAT, SERT, and NET) located on the presynaptic neuronal membrane. This inhibition blocks the reuptake of neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft, thereby increasing their extracellular concentrations and prolonging their signaling activity.
The precise selectivity and potency for each transporter would be determined by the specific stereochemistry of the pyrrolidine ring and the nature and position of the substituents on the phenyl ring. The trifluoromethyl group at the meta-position of the phenyl ring is expected to influence the binding affinity and selectivity profile.
Below is a generalized diagram illustrating the mechanism of action for a monoamine reuptake inhibitor.
Experimental Protocols for Characterization
While specific experimental results for this compound hydrochloride are not available, the following are standard, detailed methodologies used to characterize monoamine transporter inhibitors.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of the compound for the dopamine, serotonin, and norepinephrine transporters.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured to confluency. The cells are harvested, and crude membrane preparations are obtained through homogenization and centrifugation.
-
Binding Assay: The cell membrane preparations are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assays
These assays measure the functional potency (IC50) of the compound in inhibiting the uptake of neurotransmitters into cells expressing the respective transporters.
-
Cell Culture: HEK293 cells stably expressing hDAT, hSERT, or hNET are seeded in multi-well plates.
-
Uptake Experiment: The cells are pre-incubated with varying concentrations of the test compound. Subsequently, a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added, and the cells are incubated for a short period.
-
Termination and Lysis: The uptake process is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the internalized radiolabeled neurotransmitter.
-
Quantification: The amount of radioactivity in the cell lysate is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the concentration-response curves.
Below is a workflow diagram for a typical in vitro characterization of a monoamine transporter inhibitor.
References
An In-depth Technical Guide to the Safety and Handling of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3-[3-(Trifluoromethyl)phenyl]pyrrolidine is a chemical compound intended for research and development purposes only. The information provided in this document is a compilation of data from structurally related compounds and should be used as a guide for safe handling and experimental design. A comprehensive risk assessment should be conducted before any use.
Introduction
This compound is a substituted pyrrolidine derivative that holds potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. The incorporation of the trifluoromethylphenyl group can significantly influence the biological activity and physicochemical properties of a molecule, often enhancing metabolic stability and potency. This guide provides a comprehensive overview of the known safety, handling, and experimental considerations for this compound, drawing from data on related pyrrolidines and trifluoromethylated aromatic compounds.
Physicochemical and Toxicological Properties
Table 1: Physicochemical Properties of Related Compounds
| Property | Pyrrolidine | Tetflupyrolimet |
| Molecular Formula | C₄H₉N | C₁₉H₁₆F₄N₂O₂ |
| Molecular Weight | 71.12 g/mol | 380.34 g/mol [1] |
| Boiling Point | 87-88 °C | Decomposes at 380°C[2] |
| Density | 0.852 g/cm³ at 25 °C | 1.417 g/cm³[2] |
| Log P (Octanol/Water) | 0.22 | Not Available |
Table 2: Acute Toxicity Data for Related Compounds
| Compound | Route | Species | LD50/LC50 | Reference |
| Pyrrolidine | Oral | Rat | 300 - 500 mg/kg | Not explicitly found in searches |
| Pyrrolidine | Dermal | Rabbit | 1000 - 2000 mg/kg | Not explicitly found in searches |
| Tetflupyrolimet | Oral | Not Specified | >5000 mg/kg[2] | [2] |
| Tetflupyrolimet | Dermal | Not Specified | >2000 mg/kg[2] | [2] |
Hazard Identification and Safety Precautions
Based on the available data for related compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are likely to be skin and eye irritation, and it may be harmful if inhaled or swallowed. The trifluoromethyl group is generally stable, but the pyrrolidine ring can be reactive.
GHS Hazard Classification (Anticipated):
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Flame-retardant antistatic protective clothing and chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area or with a certified chemical fume hood. If inhalation risk is high, a respirator with an organic vapor cartridge is recommended.
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Ground and bond container and receiving equipment to prevent static discharge.
-
Use only non-sparking tools.
-
Wash hands thoroughly after handling.
Experimental Protocols
General Synthesis of 3-Aryl Pyrrolidines (Illustrative Protocol)
While a specific protocol for this compound is not available, a general method for the synthesis of 3-aryl pyrrolidines can be adapted. One common approach is the palladium-catalyzed hydroarylation of a suitable pyrroline precursor.
Reaction Scheme:
Materials:
-
N-protected-3-pyrroline
-
3-Bromo(trifluoromethyl)benzene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the N-protected-3-pyrroline, 3-bromo(trifluoromethyl)benzene, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent and stir the mixture at the appropriate temperature (e.g., 80-110 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analytical Characterization (General Considerations)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons of the trifluoromethylphenyl group and the aliphatic protons of the pyrrolidine ring.
-
¹³C NMR: Expect signals for the aromatic carbons (including the CF₃ carbon) and the pyrrolidine carbons.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.
-
-
Mass Spectrometry (MS): The molecular ion peak [M]+ should be observable. Fragmentation patterns of pyrrolidines often involve the loss of the substituent at the 3-position or cleavage of the pyrrolidine ring.
-
Infrared (IR) Spectroscopy: Characteristic peaks for C-H stretching (aromatic and aliphatic), N-H stretching (if the pyrrolidine nitrogen is not substituted), and C-F stretching are expected.
Potential Mechanism of Action and Signaling Pathway
The 3-(trifluoromethyl)phenyl moiety is present in the herbicide Tetflupyrolimet, which has a known mechanism of action. It is plausible that derivatives of this compound could exhibit similar biological activity.
Inhibition of Dihydroorotate Dehydrogenase (DHODH):
Tetflupyrolimet inhibits the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition blocks the production of pyrimidines, which are essential for DNA and RNA synthesis, leading to cell growth arrest.
Caption: Proposed signaling pathway of a this compound derivative inhibiting DHODH.
Experimental Workflow and Logical Relationships
A standardized workflow is crucial for the safe handling and use of this research chemical.
Caption: General laboratory workflow for handling this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine
Abstract
These application notes provide a comprehensive, step-by-step protocol for the multi-step synthesis of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine, a valuable building block for researchers, scientists, and drug development professionals. The described synthetic pathway involves a five-step sequence starting from commercially available reagents: Knoevenagel condensation, esterification, Michael addition, reductive cyclization, and a final reduction. This document includes detailed experimental procedures, tabulated quantitative data for expected yields and purity, and graphical representations of the synthetic route and workflow to ensure clarity and reproducibility.
Introduction
Pyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals. The incorporation of a trifluoromethylphenyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is therefore a key intermediate for the synthesis of novel therapeutic agents. This document outlines a reliable and scalable laboratory synthesis of this target compound.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via the five-step pathway illustrated below. The process begins with the formation of a substituted cinnamic acid, which is then converted to the corresponding ester. A conjugate addition of nitromethane, followed by reductive cyclization, yields a pyrrolidinone intermediate. The final step involves the reduction of this lactam to the desired pyrrolidine product.
Caption: Five-step synthesis of the target compound.
Experimental Protocols
The following protocols provide detailed methodologies for each step of the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Step 1: Synthesis of 3-(Trifluoromethyl)cinnamic Acid
This step employs a Knoevenagel condensation to synthesize the cinnamic acid derivative from the corresponding benzaldehyde.[1]
-
Reagents:
-
3-(Trifluoromethyl)benzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (4.0 eq)
-
Piperidine (0.1 eq)
-
Hydrochloric acid (6 M)
-
Deionized water
-
-
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(trifluoromethyl)benzaldehyde, malonic acid, and pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice and water.
-
Acidify the mixture to pH 1-2 by slowly adding 6 M hydrochloric acid. A precipitate will form.
-
Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 3-(trifluoromethyl)cinnamic acid as a white solid.
-
Step 2: Synthesis of Ethyl 3-(Trifluoromethyl)cinnamate
This protocol describes the Fischer esterification of the cinnamic acid derivative.
-
Reagents:
-
3-(Trifluoromethyl)cinnamic acid (1.0 eq)
-
Absolute ethanol (excess, as solvent)
-
Concentrated sulfuric acid (catalytic amount, ~0.1 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
-
Protocol:
-
Suspend 3-(trifluoromethyl)cinnamic acid in absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 80 °C) and stir for 8-12 hours.
-
Cool the reaction to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(trifluoromethyl)cinnamate.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
-
Step 3: Synthesis of Ethyl 4-nitro-3-(3-(trifluoromethyl)phenyl)butanoate
This step involves the conjugate Michael addition of nitromethane to the α,β-unsaturated ester.[2][3]
-
Reagents:
-
Ethyl 3-(trifluoromethyl)cinnamate (1.0 eq)
-
Nitromethane (5.0 eq)
-
1,8-Diazabicycloundec-7-ene (DBU) (0.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
-
Protocol:
-
Dissolve ethyl 3-(trifluoromethyl)cinnamate in dichloromethane in a round-bottom flask.
-
Add nitromethane to the solution.
-
Cool the mixture to 0 °C in an ice bath and slowly add DBU dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding 1 M HCl and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired γ-nitro ester.
-
Step 4: Synthesis of 4-(3-(Trifluoromethyl)phenyl)pyrrolidin-2-one
This protocol achieves the reduction of the nitro group and subsequent intramolecular cyclization to form the lactam.[4][5][6][7]
-
Reagents:
-
Ethyl 4-nitro-3-(3-(trifluoromethyl)phenyl)butanoate (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5 mol%)
-
Methanol
-
Hydrogen gas (H₂)
-
-
Protocol:
-
Dissolve the γ-nitro ester in methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi or using a balloon) and stir vigorously at room temperature for 12-24 hours.
-
Upon reaction completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting γ-amino ester will cyclize to the lactam, which may be purified by recrystallization or column chromatography.
-
Step 5: Synthesis of this compound
The final step is the reduction of the lactam to the target pyrrolidine using a powerful reducing agent.[8][9][10]
-
Reagents:
-
4-(3-(Trifluoromethyl)phenyl)pyrrolidin-2-one (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
-
Protocol:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of the lactam in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully and portion-wise, add lithium aluminum hydride to the stirred solution.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 6-10 hours.
-
Cool the reaction back to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
-
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis. Values are based on typical yields reported for analogous reactions in the literature.
| Step | Product Name | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) | Purity (by HPLC/GC) |
| 1 | 3-(Trifluoromethyl)cinnamic Acid | 216.16 | 1.24 | 85-95% | >98% |
| 2 | Ethyl 3-(trifluoromethyl)cinnamate | 244.21 | 1.40 | 90-98% | >98% |
| 3 | Ethyl 4-nitro-3-(3-(trifluoromethyl)phenyl)butanoate | 305.25 | 1.75 | 70-85% | >95% |
| 4 | 4-(3-(Trifluoromethyl)phenyl)pyrrolidin-2-one | 229.20 | 1.31 | 80-90% | >97% |
| 5 | This compound | 215.22 | 1.23 | 75-85% | >99% |
| Theoretical yields are calculated based on a starting amount of 1.0 g of the reactant from the previous step. |
Visualization of Experimental Workflow
The logical workflow for the synthesis process is depicted below, highlighting the key stages from reaction setup to final product purification.
Caption: General experimental workflow for each synthetic step.
References
- 1. nbinno.com [nbinno.com]
- 2. iris.cnr.it [iris.cnr.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
The Versatile Building Block: 3-[3-(Trifluoromethyl)phenyl]pyrrolidine in Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[1] Among the vast array of substituted pyrrolidines, 3-[3-(Trifluoromethyl)phenyl]pyrrolidine has emerged as a particularly valuable building block. Its utility stems from the unique combination of the rigid, yet conformationally flexible, pyrrolidine ring and the electron-withdrawing trifluoromethyl group on the phenyl substituent. This combination can enhance metabolic stability, improve binding affinity, and increase the central nervous system (CNS) penetration of drug molecules.[2][3]
These application notes provide an overview of the use of this compound in drug discovery, with a focus on its application in the development of Neurokinin-1 (NK1) receptor antagonists and other CNS-active agents. Detailed protocols and relevant pharmacological data are provided to guide researchers in the effective use of this versatile scaffold.
Key Applications in Drug Discovery
The this compound moiety is a key structural feature in a variety of pharmacologically active compounds, demonstrating its versatility as a building block.
Neurokinin-1 (NK1) Receptor Antagonists
The NK1 receptor, a G-protein coupled receptor, and its endogenous ligand, Substance P, are implicated in numerous physiological processes, including pain transmission, inflammation, and emesis.[4] Consequently, NK1 receptor antagonists have been pursued as therapeutic agents for a range of conditions, including chemotherapy-induced nausea and vomiting, and depression. The this compound scaffold has been successfully incorporated into potent NK1 receptor antagonists. The trifluoromethyl group is often a key feature in these antagonists, contributing to improved CNS penetration.[5]
Central Nervous System (CNS) Agents
The physicochemical properties of the this compound building block make it well-suited for the design of CNS-active agents. The trifluoromethyl group can enhance lipophilicity, facilitating passage across the blood-brain barrier.[3] Derivatives of this scaffold have been investigated for a variety of CNS targets, including potential treatments for neurodegenerative disorders and psychiatric conditions.[6]
Herbicides
Interestingly, the utility of this building block extends beyond pharmaceuticals. The recently developed herbicide, Tetflupyrolimet, features a (3S,4S)-N-(2-fluorophenyl)-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide structure. This molecule represents a new class of herbicides that inhibit dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis in plants.[7][8]
Quantitative Pharmacological Data
| Compound | Target | Activity Metric | Value | Reference |
| Tetflupyrolimet | Dihydroorotate Dehydrogenase (DHODH) | Herbicidal Activity | Effective at 75-250 g ai/ha | [7] |
| Tetflupyrolimet | Barnyardgrass (Echinochloa spp.) | Control Efficacy | >90% control | [9] |
| Tetflupyrolimet | Rice (Oryza sativa) | Crop Safety | High tolerance | [9] |
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of a derivative of this compound, based on common synthetic strategies for related compounds.
General Procedure for the N-Arylation of this compound
This protocol describes a typical Buchwald-Hartwig amination reaction to couple an aryl halide with the pyrrolidine nitrogen.
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., BINAP or Xantphos)
-
Base (e.g., Sodium tert-butoxide or Cesium carbonate)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.02 eq), and ligand (0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the base (1.5 eq) and anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-[3-(trifluoromethyl)phenyl]pyrrolidine derivative.
Visualizations
Signaling Pathway
The following diagram illustrates the signaling pathway of the Neurokinin-1 (NK1) receptor, a key target for drugs derived from the this compound building block.
Caption: NK1 Receptor Signaling Pathway and its Inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of novel compounds derived from this compound.
Caption: Drug Discovery Workflow using the Building Block.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Buy this compound | 21767-35-1 [smolecule.com]
- 3. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fmc.com [fmc.com]
- 8. Tetflupyrolimet - Wikipedia [en.wikipedia.org]
- 9. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
Applications of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The compound 3-[3-(Trifluoromethyl)phenyl]pyrrolidine serves as a versatile scaffold in medicinal chemistry, offering a unique combination of a pyrrolidine ring and a trifluoromethylphenyl group. This structural motif has been successfully exploited to develop a range of biologically active molecules, from herbicides to potential therapeutics for neurological disorders and infectious diseases. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity, making it an attractive component in drug design.
This document provides a detailed account of the applications of this compound in medicinal chemistry, including quantitative data on the biological activity of its derivatives, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows.
Inhibition of Dihydroorotate Dehydrogenase (DHODH) for Herbicidal Activity
A significant application of the this compound scaffold is found in the agricultural sector with the development of the herbicide, tetflupyrolimet. This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH disrupts the production of essential pyrimidines, leading to cessation of cell growth and ultimately, plant death.
Quantitative Data: DHODH Inhibition
While specific IC50 values for tetflupyrolimet are proprietary, the following table illustrates the type of data generated in DHODH inhibition studies.
| Compound ID | Target Organism | Assay Type | IC50 (nM) |
| Tetflupyrolimet Analog A | Arabidopsis thaliana | Enzymatic | 15.2 |
| Tetflupyrolimet Analog B | Setaria faberi | Enzymatic | 8.9 |
| Tetflupyrolimet Analog C | Oryza sativa | Enzymatic | >1000 |
Signaling Pathway: Inhibition of Pyrimidine Biosynthesis
The inhibition of DHODH by tetflupyrolimet blocks the conversion of dihydroorotate to orotate, a critical step in the pyrimidine biosynthesis pathway.
Caption: Inhibition of DHODH by Tetflupyrolimet.
Experimental Protocol: DHODH Enzymatic Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against DHODH.
Materials:
-
Recombinant DHODH enzyme
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (Decylubiquinone)
-
Test compound (e.g., Tetflupyrolimet)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the test compound solution at various concentrations. Include a DMSO-only control.
-
Add 188 µL of a solution containing the DHODH enzyme in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the reaction by adding 10 µL of a substrate mixture containing DHO, DCIP, and Coenzyme Q10 to each well. Final concentrations should be optimized for the specific enzyme.
-
Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Anticonvulsant Activity
Derivatives of this compound, particularly those incorporating a pyrrolidine-2,5-dione moiety, have been investigated for their potential as anticonvulsant agents. These compounds are evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) test.
Quantitative Data: Anticonvulsant Activity
The following table presents representative data for a pyrrolidine-2,5-dione derivative in the MES test. While not a direct derivative of the title compound, it illustrates the type of data obtained.
| Compound ID | Animal Model | Route of Administration | ED50 (mg/kg) |
| Compound A | Mouse | Intraperitoneal | 45.2 |
| Compound B | Rat | Oral | 68.5 |
Experimental Workflow: Maximal Electroshock (MES) Test
The MES test is a standard preclinical screen for identifying compounds with potential efficacy against generalized tonic-clonic seizures.
Application of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine in the Synthesis of the Novel Herbicide Tetflupyrolimet
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[3-(Trifluoromethyl)phenyl]pyrrolidine serves as a critical building block in the synthesis of innovative agrochemicals. Its primary documented application is in the production of Tetflupyrolimet, a novel herbicide developed by FMC Corporation. Tetflupyrolimet is the first active ingredient to be classified under the Herbicide Resistance Action Committee (HRAC) Group 28. This new class of herbicides functions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway in plants. This unique mode of action provides a much-needed tool for managing weed resistance to existing herbicides.
Tetflupyrolimet has demonstrated high efficacy in controlling a wide range of problematic grass weeds, as well as certain broadleaf and sedge species, in various crops, most notably rice. Its development marks a significant advancement in crop protection, offering a new solution for growers facing challenges with resistant weed populations.
Agrochemical Profile: Tetflupyrolimet
| Property | Value |
| Common Name | Tetflupyrolimet |
| IUPAC Name | (3S,4S)-N-(2-fluorophenyl)-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
| CAS Number | 2053901-33-8 |
| Molecular Formula | C₁₉H₁₆F₄N₂O₂ |
| Molar Mass | 380.34 g/mol |
| Mode of Action | Dihydroorotate dehydrogenase (DHODH) inhibitor (HRAC Group 28) |
| Developer | FMC Corporation |
| Primary Use | Herbicide |
| Target Crops | Rice, with potential applications in sugarcane, wheat, soybeans, and corn |
| Target Weeds | Grass weeds (e.g., barnyard grass, ryegrass), and key broadleaf weeds and sedges |
Synthesis of Tetflupyrolimet: An Overview
The synthesis of Tetflupyrolimet from this compound involves a multi-step process that builds the final complex molecule. While specific, detailed industrial-scale protocols are proprietary, the general synthetic strategy can be inferred from patent literature. The core of the synthesis involves the formation of the pyrrolidinone ring, followed by the introduction of the carboxamide side chain.
A plausible synthetic workflow is outlined below. It is important to note that this represents a generalized pathway, and actual reaction conditions, reagents, and yields may vary.
Caption: Generalized synthetic workflow for Tetflupyrolimet.
Experimental Protocols (Illustrative)
The following protocols are illustrative and based on general organic synthesis principles for the key transformations in the synthesis of Tetflupyrolimet. These are not definitive protocols from the manufacturer but are intended to provide a conceptual framework for researchers.
Step 1: Formation of a Pyrrolidinone Intermediate (Hypothetical)
This step would likely involve the protection of the pyrrolidine nitrogen, followed by oxidation to introduce the carbonyl group at the 2-position of the pyrrolidine ring.
Materials:
-
This compound
-
Protecting group reagent (e.g., Boc-anhydride)
-
Oxidizing agent (e.g., Ruthenium-based catalyst with a co-oxidant)
-
Appropriate solvents (e.g., Dichloromethane, Acetonitrile)
-
Quenching agents and extraction solvents
Procedure:
-
Dissolve this compound in a suitable solvent and react with a protecting group reagent to protect the secondary amine.
-
Isolate and purify the N-protected pyrrolidine.
-
Subject the protected pyrrolidine to an oxidation reaction to form the corresponding lactam (pyrrolidinone).
-
Work up the reaction mixture, which may involve quenching the oxidant, extraction, and purification by chromatography.
Step 2: Carboxylation of the Pyrrolidinone Intermediate (Hypothetical)
This step would introduce the carboxylic acid moiety at the 3-position of the pyrrolidinone ring.
Materials:
-
N-protected 4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Carbon dioxide (gas or solid)
-
Acid for workup (e.g., Hydrochloric acid)
-
Esterification reagents if proceeding through an ester intermediate
Procedure:
-
Dissolve the pyrrolidinone intermediate in an anhydrous aprotic solvent and cool to a low temperature (e.g., -78 °C).
-
Add a strong base to deprotonate the 3-position of the pyrrolidinone.
-
Quench the resulting enolate with carbon dioxide to form the carboxylate.
-
Acidify the reaction mixture to protonate the carboxylate and obtain the carboxylic acid.
-
Extract and purify the product.
Step 3: Amide Coupling to form Tetflupyrolimet (Hypothetical)
This final step involves the coupling of the carboxylic acid intermediate with 2-fluoroaniline.
Materials:
-
(3S,4S)-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
-
2-fluoroaniline
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
Dissolve the carboxylic acid intermediate in a suitable solvent.
-
Add the coupling agent and a non-nucleophilic base.
-
Add 2-fluoroaniline to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by crystallization or chromatography to yield Tetflupyrolimet.
Mode of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Tetflupyrolimet's herbicidal activity stems from its potent inhibition of the enzyme Dihydroorotate Dehydrogenase (DHODH). DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth committed step in the de novo biosynthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.
Caption: Inhibition of DHODH by Tetflupyrolimet disrupts pyrimidine synthesis.
By blocking DHODH, Tetflupyrolimet deprives the plant of the necessary pyrimidine nucleotides for DNA and RNA synthesis, leading to a cessation of growth and eventual plant death. This mode of action is particularly effective against rapidly growing weeds.
Quantitative Data Summary (Illustrative Efficacy Data)
The following table provides a summary of illustrative efficacy data for Tetflupyrolimet against common weeds in a rice cropping system. The data is presented as percent control and is hypothetical, based on typical performance expectations for a highly effective herbicide.
| Weed Species | Growth Stage at Application | Application Rate (g a.i./ha) | Percent Control (21 Days After Treatment) |
| Barnyardgrass (Echinochloa crus-galli) | 2-3 leaf | 50 | >95% |
| Ryegrass (Lolium multiflorum) | Pre-emergence | 75 | >90% |
| Yellow Nutsedge (Cyperus esculentus) | 3-4 leaf | 50 | >85% |
| Broadleaf Signalgrass (Brachiaria platyphylla) | 2-3 leaf | 75 | >95% |
Conclusion
This compound is a valuable synthon in modern agrochemical research, highlighted by its use in the synthesis of the groundbreaking herbicide, Tetflupyrolimet. The unique mode of action of Tetflupyrolimet, coupled with its high efficacy, underscores the importance of developing novel chemical entities to address the ongoing challenges of weed management and resistance in agriculture. The synthetic pathways and biological activity described herein provide a foundation for further research and development in this promising area of crop protection chemistry.
Application Notes and Protocols for the Dihydroorotate Dehydrogenase Inhibitor: Tetflupyrolimet
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tetflupyrolimet, a potent enzyme inhibitor featuring a 3-[3-(Trifluoromethyl)phenyl]pyrrolidine core structure. Detailed protocols for in vitro enzyme inhibition assays and cellular assays are provided to facilitate research and development of novel therapeutics targeting dihydroorotate dehydrogenase (DHODH).
Introduction
Tetflupyrolimet is a novel herbicide that functions through the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4][5] This pathway is essential for the synthesis of DNA and RNA, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and pathogens.[6][7][8] The this compound moiety is a key structural feature contributing to the inhibitory activity of Tetflupyrolimet. This document outlines its mechanism of action, provides quantitative inhibition data, and details experimental protocols for its evaluation.
Mechanism of Action
Tetflupyrolimet targets DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway.[2][3][4] This flavin-dependent mitochondrial enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the production of pyrimidine nucleotides.[7][9] Tetflupyrolimet acts as a mixed-mode inhibitor, binding to the ubiquinone binding site of DHODH, thereby blocking its catalytic activity.[1][10] This inhibition leads to a depletion of the pyrimidine pool, disrupting DNA and RNA synthesis and ultimately leading to cell growth inhibition.[4][6]
Quantitative Inhibition Data
The inhibitory potency of Tetflupyrolimet against DHODH has been determined for various species. The half-maximal inhibitory concentration (IC50) and other binding parameters are summarized in the table below.
| Target Enzyme | Species | IC50 (nM) | KD (nM) | kon (x 10^4 M⁻¹s⁻¹) | koff (x 10⁻³ s⁻¹) |
| DHODH | Setaria italica (Foxtail millet) | 4.3 ± 0.9 | Not Reported | Not Reported | Not Reported |
| DHODH | Oryza sativa (Rice) | 21 ± 3 | 25 ± 8 | 616 ± 96 | 151 ± 24 |
| DHODH | Zea mays (Maize) | 36 ± 14 | Not Reported | Not Reported | Not Reported |
| DHODH | Arabidopsis thaliana | 109 ± 51 | Not Reported | Not Reported | Not Reported |
| DHODH | Homo sapiens (Human) | 380 ± 24 | Not Reported | Not Reported | Not Reported |
Signaling Pathway
The de novo pyrimidine biosynthesis pathway is a fundamental metabolic route for the production of nucleotides. DHODH plays a pivotal role in this pathway, as illustrated below.
Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of Tetflupyrolimet on DHODH.
Experimental Protocols
Protocol 1: In Vitro DHODH Enzyme Inhibition Assay (DCIP Reduction Assay)
This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of Tetflupyrolimet on DHODH by measuring the reduction of 2,6-dichloroindophenol (DCIP).[1][11]
Materials:
-
Recombinant DHODH enzyme
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100 or 5% (v/v) Brij 35[1]
-
Tetflupyrolimet
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of Tetflupyrolimet in DMSO. Create a series of dilutions in the Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant DHODH enzyme to the desired working concentration in the Assay Buffer.
-
Assay Reaction:
-
Add 2 µL of the Tetflupyrolimet dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer. Final concentrations in the 200 µL reaction volume should be approximately 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
-
Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time curve.
-
Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay
This protocol measures the effect of Tetflupyrolimet on the proliferation of a suitable cell line (e.g., cancer cell lines known to be sensitive to DHODH inhibition).
Materials:
-
Selected cell line
-
Complete cell culture medium
-
Tetflupyrolimet
-
DMSO
-
96-well cell culture plate
-
Cell proliferation reagent (e.g., WST-1, CCK-8, or similar)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of Tetflupyrolimet in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Tetflupyrolimet or DMSO as a vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Measurement:
-
Add 10 µL of the cell proliferation reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1/CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of a DHODH inhibitor like Tetflupyrolimet.
Caption: A typical experimental workflow for evaluating the efficacy of a DHODH inhibitor.
Conclusion
Tetflupyrolimet, a molecule containing the this compound scaffold, serves as a potent and selective inhibitor of dihydroorotate dehydrogenase. The provided application notes and detailed experimental protocols offer a robust framework for researchers to investigate its mechanism of action and to explore its potential in various research and drug development applications targeting the de novo pyrimidine biosynthesis pathway.
References
- 1. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase as a herbicide target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Tetflupyrolimet - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Dihydroorotate Dehydrogenase in Mitochondrial Ferroptosis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-[3-(Trifluoromethyl)phenyl]pyrrolidine Derivatives in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[3-(Trifluoromethyl)phenyl]pyrrolidine derivatives represent a promising class of compounds for the investigation and potential treatment of a variety of neurological disorders. Their chemical scaffold allows for modifications that can modulate their affinity and selectivity for key targets in the central nervous system (CNS), particularly monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). By inhibiting the reuptake of these neurotransmitters, these compounds can potentiate neurotransmission, a mechanism of action relevant to conditions including epilepsy, neuropathic pain, depression, and substance use disorders.
These application notes provide a comprehensive overview of the use of this compound derivatives in neurological disorder research. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in the evaluation of these compounds.
Data Presentation
The following tables summarize the quantitative data for a representative series of phenylglycinamide derivatives containing the 3-(trifluoromethyl)phenyl moiety, demonstrating their anticonvulsant activity in various mouse models of seizures.
Table 1: Anticonvulsant Activity of Phenylglycinamide Derivatives in Mice
| Compound | MES ED₅₀ (mg/kg, i.p.) | 6 Hz (32 mA) ED₅₀ (mg/kg, i.p.) | 6 Hz (44 mA) ED₅₀ (mg/kg, i.p.) | scPTZ (% protection @ 100 mg/kg) |
| (R)-31 | >100 | 47.2 | >100 | 25 |
| (R)-32 | 73.9 | 18.8 | 26.5 | 0 |
| (R)-33 | >100 | 35.5 | >100 | 0 |
| Valproic Acid | 225 | 105 | 180 | >300 (ED₅₀) |
| Lacosamide | 12.7 | 10.3 | 14.8 | >100 |
Data extracted from "Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates"[1].
Table 2: Neurotoxicity of Phenylglycinamide Derivatives in Mice
| Compound | Rotarod TD₅₀ (mg/kg, i.p.) |
| (R)-31 | >300 |
| (R)-32 | >300 |
| (R)-33 | >300 |
Data extracted from "Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates"[1].
Experimental Protocols
In Vitro Assays: Monoamine Transporter Binding
Objective: To determine the binding affinity of this compound derivatives to the dopamine, serotonin, and norepinephrine transporters.
1. Dopamine Transporter (DAT) Binding Assay
-
Radioligand: [³H]WIN 35,428
-
Source of Transporter: Rat striatal membranes or cells stably expressing human DAT (hDAT).
-
Protocol:
-
Membrane Preparation: Homogenize rat striatum in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]WIN 35,428 (final concentration ~1-5 nM), and varying concentrations of the test compound. For non-specific binding, use a high concentration of a known DAT inhibitor like cocaine (10 µM).
-
Incubation: Incubate the plate at 4°C for 2-3 hours.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and subsequently the Ki value using the Cheng-Prusoff equation.
-
2. Serotonin Transporter (SERT) Binding Assay
-
Radioligand: [³H]Paroxetine
-
Source of Transporter: Rat cortical membranes or cells stably expressing human SERT (hSERT).
-
Protocol: The protocol is similar to the DAT binding assay, with the following modifications:
-
Use [³H]Paroxetine as the radioligand (final concentration ~0.1-1 nM).
-
For non-specific binding, use a high concentration of a known SERT inhibitor like fluoxetine (10 µM).
-
3. Norepinephrine Transporter (NET) Binding Assay
-
Radioligand: [³H]Nisoxetine
-
Source of Transporter: Rat hippocampal or cortical membranes or cells stably expressing human NET (hNET).
-
Protocol: The protocol is similar to the DAT binding assay, with the following modifications:
-
Use [³H]Nisoxetine as the radioligand (final concentration ~1-5 nM).
-
For non-specific binding, use a high concentration of a known NET inhibitor like desipramine (10 µM).
-
In Vivo Assays: Anticonvulsant Activity in Rodent Models
Objective: To evaluate the efficacy of this compound derivatives in well-established rodent models of seizures.
1. Maximal Electroshock (MES) Seizure Test
-
Animal Model: Male Swiss mice (20-25 g).
-
Principle: This test is a model of generalized tonic-clonic seizures.
-
Protocol:
-
Administer the test compound intraperitoneally (i.p.) at various doses.
-
At the time of peak effect (e.g., 30-60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response indicates protection.
-
Calculate the ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension.
-
2. 6 Hz Psychomotor Seizure Test
-
Animal Model: Male Swiss mice (20-25 g).
-
Principle: This test is a model of therapy-resistant partial seizures.
-
Protocol:
-
Administer the test compound i.p. at various doses.
-
At the time of peak effect, deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 seconds duration) at a specific current intensity (e.g., 32 mA or 44 mA) through corneal electrodes.
-
Observe the animal for seizure activity, which is characterized by a stun posture, forelimb clonus, and twitching of the vibrissae. Protection is defined as the absence of these seizure behaviors.
-
Calculate the ED₅₀ for each current intensity.
-
3. Pentylenetetrazol (PTZ)-Induced Seizure Test
-
Animal Model: Male Swiss mice (20-25 g).
-
Principle: This is a chemical-induced seizure model that can mimic myoclonic and generalized tonic-clonic seizures.
-
Protocol:
-
Administer the test compound i.p. at various doses.
-
At the time of peak effect, administer a subcutaneous (s.c.) injection of pentylenetetrazol (PTZ) at a convulsive dose (e.g., 85 mg/kg).
-
Observe the animals for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Determine the percentage of animals protected from seizures at each dose.
-
4. Conditioned Place Preference (CPP) Test
-
Animal Model: Male rats or mice.
-
Principle: This test is used to assess the rewarding or aversive properties of a compound, which is relevant for studying abuse potential.
-
Protocol:
-
Pre-conditioning Phase: Allow the animal to freely explore a two-compartment apparatus to determine any initial preference for one compartment over the other.
-
Conditioning Phase: On alternating days, administer the test compound and confine the animal to one compartment, and on the other days, administer the vehicle and confine the animal to the other compartment. This is typically done over several days.
-
Post-conditioning (Test) Phase: Place the animal in the apparatus with free access to both compartments and record the time spent in each. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect (conditioned place preference).
-
Mandatory Visualization
References
Application Notes and Protocols for the Synthesis and SAR Studies of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of 3-[3-(trifluoromethyl)phenyl]pyrrolidine analogs. This class of compounds holds significant potential for modulating dopamine receptors, which are critical targets in the central nervous system (CNS) for treating various neurological and psychiatric disorders.
Introduction
The 3-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting CNS receptors. The introduction of a trifluoromethyl group on the phenyl ring can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. This document outlines the synthetic strategies to access these analogs and the protocols for their biological evaluation, enabling detailed SAR studies.
Data Presentation
Structure-Activity Relationship of 3-Arylpyrrolidine Analogs at Dopamine Receptors
The following table summarizes the in vitro binding affinities (Ki, nM) of a series of 3-(3-hydroxyphenyl)pyrrolidine analogs at human dopamine D2 and D3 receptors. This data, from a study on closely related analogs, provides a foundational understanding of the SAR for this scaffold. The study highlights the impact of N-alkylation and the introduction of a benzamide moiety on receptor affinity and selectivity.[1]
| Compound | R | Ki (nM) hD2 | Ki (nM) hD3 | D2/D3 Selectivity |
| 1 | n-Pentyl | 250 | 15 | 16.7 |
| 2 | n-Hexyl | 180 | 8.5 | 21.2 |
| 3 | n-Heptyl | 150 | 5.2 | 28.8 |
| 4 | n-Octyl | 210 | 6.8 | 30.9 |
| 5 | n-Nonyl | 350 | 12 | 29.2 |
| 6 | n-Decyl | 480 | 18 | 26.7 |
| 7 | 4-(phenyl)butylamide | 85 | 1.2 | 70.8 |
| 8 | 4-(4-chlorophenyl)butylamide | 60 | 0.8 | 75.0 |
Data extracted from Newman et al., 2018.[1]
Experimental Protocols
General Synthesis of this compound
A plausible synthetic route to the target compound can be adapted from established methods for synthesizing 3-arylpyrrolidines. One common approach is the palladium-catalyzed hydroarylation of a pyrroline precursor.
Materials:
-
1-Boc-3-pyrroline
-
1-Bromo-3-(trifluoromethyl)benzene
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Formic acid
-
Triethylamine
-
Toluene, anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Heck Reaction: To an oven-dried flask, add 1-Boc-3-pyrroline (1.0 eq), 1-bromo-3-(trifluoromethyl)benzene (1.2 eq), Pd(OAc)2 (0.05 eq), and PPh3 (0.1 eq) in anhydrous toluene.
-
Add triethylamine (2.0 eq) and formic acid (1.5 eq) to the mixture.
-
Heat the reaction mixture at 100 °C under an inert atmosphere for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine.
-
Deprotection: Dissolve the purified product in DCM and add TFA (10 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.
Dopamine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized analogs for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes expressing human dopamine D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.[2]
-
Non-specific binding control: 10 µM Haloperidol.[2]
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Synthesized test compounds.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution, 50 µL of the radioligand solution (final concentration ~0.5 nM), and 50 µL of the cell membrane suspension (20-40 µg protein).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of 10 µM haloperidol.
-
Incubate the plates at room temperature for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Dopamine receptor signaling pathways.[3]
References
- 1. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
Application Notes and Protocols for Coupling Reactions with 3-[3-(Trifluoromethyl)phenyl]pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[3-(Trifluoromethyl)phenyl]pyrrolidine is a key building block in modern medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed protocols and application notes for the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the N-arylation of this compound. This reaction is crucial for the synthesis of a wide range of biologically active molecules, including analogues of the herbicide Tetflupyrolimet, a known inhibitor of dihydroorotate dehydrogenase (DHODH).
Buchwald-Hartwig Amination: An Efficient Method for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an amine and an aryl halide or triflate.[1] This reaction is highly valued for its broad substrate scope and functional group tolerance, making it a staple in pharmaceutical and agrochemical research.[1][2]
General Reaction Scheme
Quantitative Data Summary
The following table summarizes representative yields for the Buchwald-Hartwig amination of this compound with various aryl bromides. The data is compiled from typical results observed for similar secondary amines in palladium-catalyzed amination reactions.
| Aryl Bromide Partner | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 12 | 85-95 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 80-90 |
| 1-Bromo-4-fluorobenzene | [Pd(allyl)Cl]₂ | tBuXPhos | LHMDS | THF | 80 | 24 | 75-85 |
| 2-Bromopyridine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 60-75 |
| 3-Bromobenzonitrile | Pd₂(dba)₃ | SPhos | K₂CO₃ | DMF | 120 | 16 | 70-80 |
Yields are indicative and may vary based on reaction scale and purity of reagents.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol details a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base (e.g., Sodium tert-butoxide - NaOt-Bu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the base (1.5-2.0 equivalents) to the Schlenk tube.
-
Add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents).
-
Add anhydrous toluene to the desired concentration (typically 0.1-0.5 M).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-[3-(trifluoromethyl)phenyl]pyrrolidine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are air and moisture sensitive; handle under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE).
-
Toluene is a flammable and toxic solvent; work in a well-ventilated fume hood.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Biological Context: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Derivatives of this compound are found in potent bioactive molecules. A notable example is Tetflupyrolimet, a herbicide that inhibits the enzyme dihydroorotate dehydrogenase (DHODH).[3][4][5] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[6][7][8][9] Inhibition of this pathway disrupts cell proliferation, making DHODH an attractive target for the development of anticancer, immunosuppressive, and antiparasitic drugs, as well as herbicides.[10][11][12]
De Novo Pyrimidine Biosynthesis Pathway
Caption: Inhibition of DHODH in the pyrimidine pathway.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Active herbicide ingredient Tetflupyrolimet – Kingelong Việt Nam [kingelong.com.vn]
- 4. Tetflupyrolimet - Wikipedia [en.wikipedia.org]
- 5. Tetflupyrolimet | C19H16F4N2O2 | CID 124107648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for 3-[3-(Trifluoromethyl)phenyl]pyrrolidine Derivatives in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific research on the direct application of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine in cancer research is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related compounds containing the trifluoromethylphenyl and pyrrolidine moieties, which have shown potential as anticancer agents. These notes are intended to serve as a general guideline and a starting point for the investigation of this compound and its derivatives in oncology.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a trifluoromethylphenyl group, these molecules can exhibit potent and selective anticancer properties. The trifluoromethyl group often enhances metabolic stability, bioavailability, and binding affinity of the molecule to its biological target. This document provides an overview of the potential applications of this compound derivatives in cancer research, along with detailed protocols for their preclinical evaluation.
Potential Applications in Cancer Research
Derivatives of this compound are promising candidates for cancer therapy due to their potential to modulate key signaling pathways involved in tumor growth, proliferation, and survival. Based on research on analogous compounds, potential applications include:
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway: Many trifluoromethylphenyl-containing compounds have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[1][2][3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.[4][5]
-
Anti-proliferative Activity: By interfering with cell cycle progression, these molecules can inhibit the uncontrolled proliferation of cancer cells.[4]
-
Development of Selective Kinase Inhibitors: The trifluoromethylphenyl moiety can be key for designing selective inhibitors against various kinases implicated in cancer.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on compounds structurally related to this compound. This data is provided for comparative purposes to guide future studies.
Table 1: In Vitro Cytotoxicity of Related Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Citation |
| Trifluoromethyl 2-phosphonopyrrole analogue | A549 (Lung) | 36.5 ± 1.80 | [4] |
| Trifluoromethyl 2-phosphonopyrrole analogue | MCF-7 (Breast) | 27.9 ± 1.68 | [4] |
| Naphthofuran derivative | HepG2 (Liver) | 1-10.8 | [5] |
| Naphthofuran derivative | Hep3B (Liver) | 1-10.8 | [5] |
| Triphenyl substituted pyrimidines | MDA-MB-231 (Breast) | 0.81 | [6] |
| Triphenyl substituted pyrimidines | HCT-116 (Colon) | 5.89 | [6] |
| Triphenyl substituted pyrimidines | HT-29 (Colon) | 4.96 | [6] |
Table 2: In Vivo Efficacy of a Related mTOR Inhibitor (Torin1)
| Animal Model | Cancer Type | Treatment Dose | Tumor Growth Inhibition | Citation |
| U87MG Xenograft | Glioblastoma | 20 mg/kg | Efficacious | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound and its derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.[7][8]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (or derivative) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in culture medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis of PI3K/Akt/mTOR Signaling Pathway
This protocol describes the analysis of protein expression levels in a key cancer-related signaling pathway.[9]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Tumor Xenograft Study
This protocol details the evaluation of the in vivo antitumor efficacy of a test compound in an animal model.[10][11][12]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
Test compound formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume (Volume = (Length x Width²)/2) and body weight 2-3 times per week.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, Western blot).
-
Analyze the data to determine the effect of the treatment on tumor growth.
References
- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds [mdpi.com]
- 3. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel trifluoromethyl 2-phosphonopyrrole analogue inhibits human cancer cell migration and growth by cell cycle arrest at G1 phase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-proliferative potential of triphenyl substituted pyrimidines against MDA-MB-231, HCT-116 and HT-29 cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbch.kaznu.kz [ijbch.kaznu.kz]
- 8. Cytotoxicity Assay Protocol [protocols.io]
- 9. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method is a two-step process starting with the Grignard reaction of a suitable 3-(trifluoromethyl)phenyl magnesium halide with N-Boc-3-pyrrolidinone. This is followed by the dehydration of the resulting tertiary alcohol and subsequent reduction of the intermediate enamine or pyrroline.
Q2: I am observing a low yield in the initial Grignard reaction. What are the likely causes?
Low yields in Grignard reactions are frequently due to the presence of moisture or other protic impurities in the glassware, solvents, or reagents. Grignard reagents are highly reactive and will be quenched by water. Another common issue is the quality of the magnesium turnings; an oxide layer on the surface can prevent the reaction from initiating. For a detailed breakdown of potential issues and solutions, please refer to the Troubleshooting Guide below.
Q3: Are there any common side products to be aware of during this synthesis?
Yes, a potential side product is the formation of a homocoupled biphenyl from the Grignard reagent. Additionally, incomplete dehydration of the intermediate alcohol or over-reduction in the final step can lead to impurities that complicate purification and reduce the overall yield.
Q4: What purification methods are recommended for the final product?
Purification of the final this compound can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the final compound and any remaining impurities.
Troubleshooting Guide
Issue 1: Low Yield in Grignard Reaction with N-Boc-3-pyrrolidinone
Question: My Grignard reaction between 3-(trifluoromethyl)phenylmagnesium bromide and N-Boc-3-pyrrolidinone is resulting in a low yield of the desired tertiary alcohol. What are the potential causes and how can I improve it?
Answer: Low yields in this step are often attributed to several factors:
-
Moisture Contamination: Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.
-
Poor Quality Magnesium: The magnesium turnings may have an oxide layer that inhibits the reaction. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can be effective.
-
Slow Reaction Initiation: Sometimes, the Grignard reaction is slow to start. Gentle heating or the use of a sonicator can help initiate the reaction.
-
Side Reactions: The Grignard reagent can be consumed in side reactions, such as homo-coupling. This can sometimes be minimized by controlling the rate of addition of the aryl halide to the magnesium.
Issue 2: Incomplete Dehydration of the Intermediate Alcohol
Question: After the dehydration step, I am still observing the starting tertiary alcohol in my reaction mixture. How can I drive the reaction to completion?
Answer: Incomplete dehydration can be addressed by the following:
-
Choice of Dehydrating Agent: Stronger acids or dehydrating agents may be required. Common reagents for this transformation include sulfuric acid, phosphoric acid, or Burgess reagent.
-
Reaction Temperature and Time: Increasing the reaction temperature or extending the reaction time can help to push the equilibrium towards the dehydrated product.
-
Removal of Water: If the reaction is reversible, removing the water formed during the reaction using a Dean-Stark trap can drive the reaction to completion.
Issue 3: Difficulty in the Final Reduction Step
Question: The reduction of the intermediate pyrroline is not proceeding efficiently, or I am observing over-reduction. What can I do?
Answer: Challenges in the final reduction step can be managed by:
-
Choice of Reducing Agent: The choice of reducing agent is crucial. Common reagents for the reduction of enamines or pyrrolines include sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂ over Pd/C). The reactivity of the reducing agent should be matched to the substrate.
-
Reaction Conditions: For catalytic hydrogenation, the pressure of hydrogen, catalyst loading, and solvent can all impact the reaction's success. For metal hydride reductions, the temperature and solvent are key parameters to optimize.
-
Monitoring the Reaction: Closely monitor the reaction progress by TLC or GC-MS to avoid over-reduction or incomplete conversion.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 1-bromo-3-(trifluoromethyl)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium and initiate the reaction (gentle heating may be required).
-
Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.
-
-
Reaction with N-Boc-3-pyrrolidinone:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve N-Boc-3-pyrrolidinone (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard reagent.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound
-
Dehydration and Reduction:
-
Dissolve the purified N-Boc-3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine (1.0 eq.) in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Once the dehydration is complete (monitored by TLC), cool the reaction mixture.
-
For the reduction, the crude pyrroline intermediate can be subjected to catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere until the reaction is complete.
-
-
Deprotection and Purification:
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The Boc-protecting group can be removed by treating the residue with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
After deprotection is complete, neutralize the reaction mixture and extract the product.
-
Purify the final product by column chromatography.
-
Data Presentation
The following table summarizes typical reaction parameters that can be optimized to improve the yield of the Grignard reaction step.
| Parameter | Condition A | Condition B | Condition C | Reported Yield (%) |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Varies |
| Temperature | 0 °C to RT | -20 °C to RT | 0 °C to 40 °C | Varies |
| Equivalents of Grignard | 1.1 | 1.5 | 2.0 | Varies |
| Addition Time | 30 min | 60 min | 90 min | Varies |
Note: The optimal conditions should be determined empirically for each specific setup.
Workflow Diagram
Purification techniques for 3-[3-(Trifluoromethyl)phenyl]pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, byproducts from side reactions, or reagents used in the synthesis. Potential impurities may include regioisomers (e.g., 2- or 4-(trifluoromethyl)phenyl derivatives), products of incomplete reaction, or byproducts from elimination reactions, which can be more prevalent if high temperatures are used during synthesis.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the nature of the impurities and the scale of your experiment. The most common and effective methods are:
-
Column Chromatography: Highly effective for removing polar and non-polar impurities, as well as closely related structural isomers.
-
Vacuum Distillation: Suitable for purifying the free base form of the compound, especially for removing non-volatile impurities.
-
Recrystallization: Best for obtaining highly pure crystalline material, often as a final polishing step. This is typically performed on a salt form of the amine (e.g., hydrochloride salt) to improve crystallization properties.
Q3: My 19F NMR spectrum shows unexpected peaks. What could be the cause?
A3: Unexpected peaks in a 19F NMR spectrum can be due to several factors. Contamination from fluorinated compounds is a common issue in laboratory settings; potential sources include PTFE-coated labware or certain solvents.[1] Another possibility is the presence of regioisomers of your target compound. If the synthesis is not perfectly regioselective, you may have small amounts of 2- or 4-[3-(trifluoromethyl)phenyl]pyrrolidine. Finally, peak broadening could be a result of paramagnetic impurities or chemical exchange occurring on the NMR timescale.[1]
Q4: I'm having trouble getting my compound to crystallize. What can I do?
A4: Fluorinated compounds, particularly those with polar groups, can sometimes be challenging to crystallize, occasionally "oiling out" instead of forming a solid.[2][3] If you are struggling with recrystallization, consider the following:
-
Convert to a Salt: Amines can often be more readily crystallized as their hydrochloride or other salt forms.[2]
-
Solvent Screening: Systematically screen a variety of solvent systems. Common choices for trifluoromethylphenyl derivatives include mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[2]
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C), to encourage the formation of larger, more well-defined crystals.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.
Troubleshooting Guides
Purification by Column Chromatography
Problem: Poor separation of the desired product from impurities.
| Potential Cause | Troubleshooting Action |
| Incorrect Solvent System | Perform thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation (Rf of desired product ~0.3-0.4). |
| Column Overloading | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be about 1-5% of the mass of the silica gel. |
| Column Channeling | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Pack the column as a slurry to achieve a more homogenous stationary phase. |
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the column and begin collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Purification by Vacuum Distillation
Problem: The compound is decomposing at high temperatures.
| Potential Cause | Troubleshooting Action |
| Temperature is too high | Ensure a high-quality vacuum is achieved to lower the boiling point of the compound. Use a vacuum pump capable of reaching low pressures. |
| Prolonged heating | Heat the distillation flask rapidly to the boiling point and collect the desired fraction quickly to minimize the time the compound is exposed to high temperatures. |
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a stir bar or boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask once the desired vacuum is reached.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure.
-
Cooling: Allow the apparatus to cool completely before releasing the vacuum.
Purification by Recrystallization
Problem: The compound "oils out" instead of forming crystals.
| Potential Cause | Troubleshooting Action |
| Solution is too concentrated | Add a small amount of the primary solvent to redissolve the oil, then allow it to cool more slowly. |
| Cooling is too rapid | Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. |
| Inappropriate solvent system | Screen for a different solvent or solvent pair. A good recrystallization solvent should dissolve the compound when hot but not when cold.[2] |
Experimental Protocol: Recrystallization (as a salt)
-
Salt Formation: Dissolve the crude free-base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent dropwise until precipitation is complete.
-
Isolation of Crude Salt: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
Dissolution: Dissolve the crude salt in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/ether).
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Quantitative Data Summary
The following table provides a hypothetical comparison of purification outcomes for a 10g batch of crude this compound with an initial purity of 85%. These values are illustrative and will vary based on the specific impurities present.
| Purification Method | Typical Yield | Final Purity | Advantages | Disadvantages |
| Column Chromatography | 70-85% | >98% | Excellent for removing a wide range of impurities. | Can be time-consuming and require large volumes of solvent. |
| Vacuum Distillation | 60-80% | ~97% | Effective for removing non-volatile impurities; relatively fast. | Potential for thermal degradation of the compound. Not effective for separating compounds with similar boiling points. |
| Recrystallization (as HCl salt) | 50-75% | >99% | Yields highly pure crystalline material; good for a final polishing step. | Lower yield due to solubility losses; requires the compound to be a solid. |
References
Technical Support Center: Synthesis of Trifluoromethylated Heterocycles
Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield in Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent (TMSCF₃)
Q: I am attempting a nucleophilic trifluoromethylation of my heterocyclic substrate using TMSCF₃, but I am observing very low to no product formation. What are the common causes and how can I troubleshoot this?
A: Low yields in reactions using the Ruppert-Prakash reagent (TMSCF₃) are a frequent issue, often stemming from reagent activation, reaction conditions, or substrate reactivity. The reaction requires a nucleophilic initiator to generate the reactive trifluoromethide anion ([CF₃]⁻) from TMSCF₃.[1][2]
Troubleshooting Steps:
-
Verify Reagent & System Integrity:
-
Moisture: The trifluoromethide anion is a strong base and is readily quenched by protic sources. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are critical.[3]
-
Reagent Quality: TMSCF₃ is a volatile and moisture-sensitive liquid.[3] Use a fresh bottle or a properly stored aliquot. Older reagents may be degraded.
-
-
Check Initiator/Catalyst Activation:
-
The silicon-carbon bond in TMSCF₃ is strong and requires a nucleophilic initiator, commonly a fluoride source like TBAF, CsF, or KF, to generate the active [CF₃]⁻ anion.[2][4]
-
Ensure your fluoride source is anhydrous. For example, commercial TBAF solutions contain water; using an anhydrous source or drying agents is crucial.
-
-
Address Substrate-Specific Issues:
-
Enolization: For carbonyl-containing heterocycles with α-protons, enolization can be a significant side reaction, as the [CF₃]⁻ anion is basic and can act as a deprotonating agent.[1][3] To mitigate this, consider running the reaction at lower temperatures (-78 °C to 0 °C) and using a less basic initiator like cesium fluoride (CsF).[3]
-
Steric Hindrance: Sterically hindered electrophilic sites on the heterocycle will react more slowly. Increasing the reaction temperature or prolonging the reaction time may be necessary.[3]
-
-
Side Reactions:
Issue 2: Poor Regioselectivity in Direct C-H Trifluoromethylation
Q: My direct C-H trifluoromethylation on a substituted pyridine yields a mixture of regioisomers. How can I improve the selectivity?
A: Achieving high regioselectivity in direct C-H trifluoromethylation can be challenging due to the high reactivity of the trifluoromethyl radical and the presence of multiple potential reaction sites on the heterocycle.[6][7] Selectivity is governed by a combination of electronic and steric factors.[8]
Troubleshooting & Optimization Strategies:
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. For instance, in the trifluoromethylation of 4-acetylpyridine, standard aqueous conditions favor the C-2 position, while switching to a solvent system containing dimethylsulfoxide (DMSO) can completely reverse the selectivity to favor the C-3 position.[6] A solvent screen is a powerful tool for optimization.
-
Electronic and Steric Control:
-
The trifluoromethyl radical is electrophilic and will preferentially attack more electron-rich positions of the heterocycle.[9] Conversely, nucleophilic trifluoromethylation will target electron-deficient sites.[10] Understanding the electronic nature of your heterocycle is key.
-
For radical reactions, bulky substituents can direct the incoming CF₃ group to less sterically hindered positions.[9]
-
-
Use of Additives: For some aromatic substrates, the use of cyclodextrins as additives has been shown to control regioselectivity by forming an inclusion complex, effectively shielding certain C-H bonds from the reaction.[7]
Table 1: Effect of Solvent on Regioselectivity of 4-Acetylpyridine Trifluoromethylation [6]
| Solvent System | C-2 Product : C-3 Product Ratio |
|---|---|
| Dichloromethane/Water | 2.4 - 2.6 : 1 |
| Dimethylsulfoxide (DMSO) | > 1 : 5 |
Issue 3: Handling and Stability of Electrophilic Trifluoromethylating Agents (e.g., Togni's Reagents)
Q: I am using Togni's reagent II for an electrophilic trifluoromethylation. What are the key stability concerns and handling precautions?
A: Electrophilic trifluoromethylating agents, like Togni's and Umemoto's reagents, are powerful tools but require careful handling due to their reactivity and potential for decomposition.[11]
Key Considerations:
-
Thermal Stability: Togni's reagent II is a metastable solid that can decompose exothermically when heated above its melting point (approx. 122-123 °C).[12][13] It is recommended to store the reagent in a refrigerator or freezer.[14]
-
Chemical Incompatibility: These hypervalent iodine reagents can react violently with strong acids, strong bases, and reductants.[12] They should be handled with appropriate precautions.[14]
-
Reaction Mechanism: Many reactions involving Togni's reagents can proceed via a radical single-electron transfer (SET) mechanism, especially when catalyzed by copper salts.[15] Be cautious when adding radical inhibitors like TEMPO for mechanistic studies, as TEMPO itself can be trifluoromethylated by the reagent, leading to potentially misleading results.[14]
-
Activation: Copper salts are often used to catalytically activate Togni's reagent, leading to the formation of a CF₃ radical.[15]
Issue 4: Difficulty in Purifying the Final Trifluoromethylated Product
Q: I have successfully synthesized my trifluoromethylated heterocycle, but I am struggling with its purification. What are the common challenges and solutions?
A: Purification of trifluoromethylated compounds can be complicated by factors such as the product's volatility, its polarity being similar to that of byproducts, or its tendency to form oils instead of crystalline solids.[16][17]
Troubleshooting Purification:
-
Co-elution in Chromatography:
-
Problem: The product has a similar polarity to starting materials or byproducts, leading to poor separation on a silica gel column.[17]
-
Solution: Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to find an optimal eluent system that provides better separation (target Rf of 0.2-0.4).[17] If silica is ineffective, consider alternative stationary phases like alumina or reverse-phase (C18) silica.[17] For volatile isomers, preparative Gas Chromatography (pGC) can be highly effective.[16]
-
-
Product "Oiling Out" During Crystallization:
-
Problem: The compound fails to crystallize from solution, instead forming an oil. This can be due to persistent impurities, a low melting point, or selection of an inappropriate solvent.[16][17]
-
Solution:
-
First, try to further purify the crude material by chromatography to remove impurities that may be inhibiting crystallization.[17]
-
Conduct a thorough solvent screen for crystallization.[17]
-
If the product remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[16]
-
Allow the solution to cool very slowly to room temperature before placing it in an ice bath.[16]
-
-
Table 2: General Troubleshooting for Product Crystallization [16][17]
| Observation | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No crystals form | 1. Solution is not saturated. 2. Compound is highly soluble in the chosen solvent. | 1. Concentrate the solution by slowly evaporating the solvent. 2. Try a different solvent or a two-solvent (solvent/anti-solvent) system. 3. Induce crystallization (scratching, seed crystal). |
| Compound "oils out" | 1. Impurities are present. 2. Solution is too concentrated. 3. Solvent boiling point is higher than product melting point. | 1. Purify further by chromatography before crystallization. 2. Add a small amount of additional hot solvent to dissolve the oil, then cool slowly. 3. Choose a solvent with a lower boiling point. |
| Low recovery | 1. Significant product solubility in cold solvent. 2. Too much solvent was used initially. | 1. Minimize the volume of cold solvent used to wash the crystals. 2. Use the minimum amount of hot solvent required for dissolution. |
Experimental Protocols & Visual Guides
General Protocol: Nucleophilic Trifluoromethylation of a Heterocyclic Ketone using TMSCF₃
This protocol is a general guideline for the trifluoromethylation of an enolizable heterocyclic ketone, adapted from literature procedures.[1][3]
Materials:
-
Heterocyclic Ketone (1.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 - 2.0 mmol)
-
Cesium Fluoride (CsF) (catalytic amount, e.g., 0.1-0.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂) (5-10 mL)
Procedure:
-
Add CsF to an oven-dried Schlenk flask equipped with a magnetic stir bar. Heat the flask under vacuum and then backfill with an inert gas (e.g., argon).
-
Allow the flask to cool to room temperature. Add the heterocyclic ketone substrate followed by the anhydrous solvent via syringe.
-
Cool the stirred solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add TMSCF₃ to the reaction mixture via syringe.
-
Allow the reaction to stir at the selected temperature, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Warm the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product (a TMS-protected alcohol) can be deprotected using 1 M HCl in THF or purified directly by flash column chromatography.[2]
Diagrams
Caption: Troubleshooting workflow for low-yield trifluoromethylation reactions.
Caption: Anionic chain mechanism for nucleophilic trifluoromethylation.[1]
Caption: Decision workflow for purification of trifluoromethylated products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Togni reagent II - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Arylation of Pyrrolidines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-arylation of pyrrolidines. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-arylation of pyrrolidines, offering potential causes and solutions.
Problem 1: Low or No Product Yield
Question: My N-arylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
Answer: Low or no yield in N-arylation reactions can stem from several factors related to the catalyst, reagents, or reaction conditions. Consider the following troubleshooting steps:
-
Catalyst Inactivity: The palladium catalyst is susceptible to deactivation. Ensure you are using a reliable palladium source and consider using a precatalyst for cleaner formation of the active catalytic species.[1] For instance, Pd(OAc)₂ can be unreliable, and a switch to a more robust precatalyst may be beneficial.[1]
-
Ligand Selection: The choice of phosphine ligand is critical and highly dependent on the specific substrates.[2] For monoarylation of primary amines that are precursors to N-aryl pyrrolidines, ligands like (rac)-BINAP and 2-di-tert-butylphosphinobiphenyl have shown broad utility.[2] If you are experiencing low yields, screening different ligands is a crucial optimization step.
-
Base Selection: The base plays a significant role and its effectiveness is highly context-dependent.[3] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used.[4] However, for base-sensitive substrates, a combination of an organic base with an inorganic base (e.g., DBU + NaTFA) might be a better solution.[4] The choice of base can also be influenced by the solvent.[3][5]
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction.[3][5] While nonpolar solvents like toluene are common, polar aprotic solvents like DMF can also be effective.[3][5] If you observe poor solubility of your starting materials, consider switching to a different solvent or using a mixture of solvents.[4]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[3][4] Aryl chlorides can be particularly challenging due to the difficulty of oxidative addition.[1] If you are using an aryl chloride, you may need to screen more specialized catalyst systems or consider switching to the corresponding aryl bromide or iodide.
-
Reaction Temperature: N-arylation reactions often require elevated temperatures. Ensure your reaction is being heated to the appropriate temperature for the specific catalyst system and substrates you are using.
Problem 2: Formation of Side Products
Question: My reaction is producing significant side products. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can compete with the desired N-arylation. Identifying the side product can help in diagnosing and solving the issue.
-
Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom. It can be a significant side reaction, especially when coupling primary amines.[6] This may be minimized by optimizing the ligand and reaction conditions.
-
N-Vinylation: If your reaction mixture contains vinyl halides, competing N-vinylation can occur, sometimes preferentially to N-arylation.[7] To circumvent this, a palladium/phosphine catalyst system that disfavors carbon-nitrogen bond-forming reductive elimination, such as one using tri-2-furylphosphine as a ligand, can be employed.[7]
-
β-Hydride Elimination: This side reaction can lead to the formation of an imine and the hydrodehalogenated arene.[6] The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.
-
Diarylation: In the case of primary amines or pyrrolidine itself, diarylation can occur. To favor monoarylation, carefully control the stoichiometry of the reactants, often using a slight excess of the amine.
Frequently Asked Questions (FAQs)
Question: What are the most common catalytic systems for the N-arylation of pyrrolidines?
Answer: The most prevalent methods are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[6] Palladium catalysis, often with a variety of phosphine ligands, is widely used due to its broad substrate scope and functional group tolerance.[6] Copper-catalyzed systems, sometimes using ligands derived from amino acids like L-proline, offer a complementary approach.[8][9]
Question: How do I choose the right ligand for my palladium-catalyzed N-arylation?
Answer: Ligand selection is crucial and often requires screening. For the arylation of primary aliphatic amines to form N-aryl pyrrolidine precursors, ligands like (rac)-BINAP and 2-di-tert-butylphosphinobiphenyl have demonstrated broad applicability.[2] For challenging couplings, such as with aryl chlorides or sterically hindered substrates, more specialized, bulky electron-rich phosphine ligands may be necessary.
Question: What is the role of the base in the Buchwald-Hartwig amination?
Answer: The base is critical for deprotonating the amine or the palladium-amine complex, which is a key step in the catalytic cycle.[3] The choice of base can be influenced by the solvent; in nonpolar solvents, an anionic base is often required, while in polar solvents, other factors come into play.[3][5] Commonly used bases include sodium tert-butoxide, potassium phosphate, and cesium carbonate.
Question: Can I perform a tandem N-arylation and subsequent cyclization in one pot?
Answer: Yes, tandem N-arylation/carboamination reactions have been successfully developed to synthesize N-aryl-2-substituted pyrrolidines from primary γ-amino alkenes in a one-pot process.[2][7] These methods often involve an in situ modification of the palladium catalyst by exchanging the phosphine ligand between the N-arylation and the carboamination steps.[2]
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Phenylation of 2-Pyrrolidone (Copper-Catalyzed)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₃PO₄ (2) | DMF | 110 | 5 | 85 |
| 2 | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₂CO₃ (2) | DMF | 110 | 5 | 78 |
| 3 | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | Cs₂CO₃ (2) | DMF | 110 | 5 | 82 |
| 4 | CuI (5) | None | K₃PO₄ (2) | DMF | 110 | 5 | <10 |
| 5 | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₃PO₄ (2) | DMSO | 110 | 5 | 92 |
| 6 | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₃PO₄ (2) | Toluene | 110 | 5 | 65 |
Data synthesized from a study on copper-catalyzed N-arylation.[8]
Table 2: Ligand Effects in Palladium-Catalyzed Tandem N-Arylation/Carboamination
| Entry | Primary Amine | Aryl Bromide 1 | Aryl Bromide 2 | Ligand for N-Arylation | Ligand for Carboamination | Yield (%) | Diastereomeric Ratio |
| 1 | 4-pentenylamine | 4-bromotoluene | 2-bromonaphthalene | 2-(di-tert-butylphosphino)biphenyl | dppe | 75 | >20:1 |
| 2 | 4-pentenylamine | 4-bromotoluene | 2-bromonaphthalene | (rac)-BINAP | (rac)-BINAP | 72 | >20:1 |
| 3 | 4-pentenylamine | 4-bromoanisole | 4-bromobenzonitrile | 2-(di-tert-butylphosphino)biphenyl | dppe | 78 | >20:1 |
This table summarizes results from a study on tandem reactions to form N-aryl-2-benzylpyrrolidines.[2]
Experimental Protocols
General Procedure for Palladium-Catalyzed Tandem N-Arylation/Carboamination[7]
-
A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (1 mol % complex, 2 mol % Pd), 2-(di-tert-butylphosphino)biphenyl (2 mol %), and sodium tert-butoxide (2.4 equiv).
-
The tube is purged with argon.
-
Toluene (to achieve a 0.125 M concentration of the amine), the primary amine substrate (1.0 equiv), and the first aryl bromide (1.0 equiv) are added via syringe.
-
The reaction mixture is heated at 60 °C until the N-arylation is complete (monitoring by TLC or GC-MS).
-
After cooling to room temperature, the second phosphine ligand (e.g., dppe, 2 mol %) and the second aryl bromide (1.2 equiv) are added.
-
The Schlenk tube is sealed, and the reaction mixture is heated at 110 °C for the specified time.
-
After cooling, the reaction is quenched, and the product is isolated and purified using standard techniques (e.g., extraction and column chromatography).
General Procedure for Copper-Catalyzed N-Arylation of 2-Pyrrolidone[8]
-
To a reaction vial, add CuI (5 mol %), (S)-N-methylpyrrolidine-2-carboxylate (10 mol %), K₃PO₄ (2.0 equiv), 2-pyrrolidone (1.0 equiv), and the aryl iodide (1.2 equiv).
-
The vial is sealed, evacuated, and backfilled with argon.
-
DMSO is added as the solvent.
-
The reaction mixture is stirred and heated at 110 °C for 5 hours.
-
After completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered.
-
The filtrate is concentrated, and the crude product is purified by silica gel chromatography.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand | MDPI [mdpi.com]
- 9. Copper-catalyzed N-arylation of amides using (S)-N-methylpyrrolidine-2-carboxylate as the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in solution?
The stability of this compound can be affected by several factors, including:
-
pH: Extreme acidic or basic conditions can potentially lead to degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light Exposure: Exposure to UV light may induce photodegradation.[1]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.[1]
-
Solvent: The choice of solvent and the presence of impurities, such as water in DMSO, can influence stability.[2]
Q2: What are the potential degradation pathways for this compound?
While the trifluoromethyl group is generally stable, potential degradation pathways for the overall molecule could include:
-
Hydrolysis of the Trifluoromethyl Group: Under strong alkaline conditions, the -CF3 group can undergo hydrolysis to form a carboxylic acid (-COOH) group.[1]
-
Oxidation of the Pyrrolidine Ring: The pyrrolidine ring, particularly the nitrogen atom, could be susceptible to oxidation.
-
Photodegradation: UV light exposure could lead to the degradation of the molecule, potentially affecting the trifluoromethylphenyl moiety.[1] For example, 4-(trifluoromethyl)phenol has been observed to degrade into trifluoroacetic acid upon photolysis.[1]
Q3: How can I detect degradation of my this compound solution?
Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Signs of degradation include:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks in the chromatogram, corresponding to degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and storage of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Degradation of the compound. | Conduct a forced degradation study to identify potential degradation products and pathways. Adjust storage conditions (e.g., lower temperature, protect from light). |
| Loss of compound potency or activity over time. | Instability in the storage solvent or conditions. | Prepare fresh solutions for experiments. For stock solutions, use high-purity anhydrous solvents, store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] |
| Discoloration of the solution. | Potential oxidation or formation of chromophoric degradation products. | Protect the solution from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen or argon). |
| Precipitate formation in the solution. | Poor solubility or degradation leading to insoluble products. | Ensure the compound is fully dissolved at the desired concentration. If precipitation occurs upon storage, it may indicate degradation. Analyze the precipitate and supernatant separately to identify the cause. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[3] This protocol outlines the conditions for stressing a solution of this compound.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV spectrum) |
| Injection Volume | 10 µL |
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logic for stability issues.
References
Identifying and minimizing side products in synthesis
Welcome to the Technical Support Center for Identifying and Minimizing Side Products in Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a side product and a byproduct?
A byproduct is a substance formed stoichiometrically alongside the desired product as part of the main reaction. In contrast, a side product results from an unintended reaction pathway, often competing with the desired transformation.[1] While byproducts are an inherent part of the reaction chemistry, side products can often be minimized by optimizing reaction conditions.[1]
Q2: My reaction is producing a significant amount of an unknown impurity. How can I identify it?
The first step is to isolate the impurity, often through chromatographic techniques like column chromatography or preparative TLC. Once isolated, a combination of analytical methods can be used for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns that offer clues about the structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Q3: What are the most common causes of side product formation?
Side product formation can be attributed to several factors:
-
Reaction Conditions: Non-optimal temperature, pressure, or pH can favor alternative reaction pathways.
-
Reagent Quality: Impurities in starting materials or reagents can lead to unintended reactions.
-
Solvent Effects: The polarity and reactivity of the solvent can influence the course of a reaction.
-
Stoichiometry: Incorrect molar ratios of reactants can result in incomplete reactions or the formation of side products.
-
Catalyst Deactivation or Undesired Activity: The catalyst may promote unwanted side reactions or lose its selectivity over time.
Q4: How can I minimize the formation of side products in my reaction?
Minimizing side products involves a systematic approach to reaction optimization:
-
Adjust Reaction Conditions: Varying the temperature, concentration of reactants, and reaction time can significantly impact the selectivity of a reaction.[2]
-
Select an Appropriate Solvent: Choose a solvent that favors the desired reaction pathway and is inert to the reactants and products.
-
Use High-Purity Reagents: Ensure that all starting materials, reagents, and solvents are free from impurities that could interfere with the reaction.
-
Optimize Catalyst and Ligands: For catalytic reactions, screening different catalysts and ligands can improve selectivity and reduce the formation of byproducts like homocoupling products in Suzuki reactions.[3][4]
-
Control the Rate of Addition: Slow addition of a reactive reagent can help to maintain a low concentration and suppress side reactions.
Troubleshooting Guides for Common Named Reactions
This section provides troubleshooting advice for specific issues encountered during common organic synthesis reactions.
Wittig Reaction
Issue: Low yield of the desired alkene and a large amount of triphenylphosphine oxide byproduct.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incomplete ylide formation. | Use a stronger base (e.g., n-BuLi, NaH) and ensure anhydrous conditions. |
| Ylide decomposition. | Prepare the ylide at a low temperature and use it immediately. |
| Steric hindrance in the aldehyde or ketone. | Use a less sterically hindered substrate if possible, or consider the Horner-Wadsworth-Emmons reaction. |
| Difficult removal of triphenylphosphine oxide. | Triphenylphosphine oxide can be challenging to remove.[2] Consider using a phosphine oxide scavenger or switching to a water-soluble phosphine to simplify purification. |
Quantitative Data: Effect of Solvent and Base on (E):(Z) Selectivity [5]
| Solvent | Base | (E):(Z) Ratio | Yield (%) |
| MeCN | K2CO3 | >19:1 | 65 |
| MeCN | TEA | >19:1 | 53 |
| MeCN | DIPEA | >19:1 | 80 |
| CHCl3 | DIPEA | >19:1 | 67 |
| DCM | DIPEA | >19:1 | 65 |
Friedel-Crafts Acylation
Issue: Formation of multiple products (isomers) and/or polysubstitution.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal reaction conditions influencing regioselectivity. | Optimize the solvent and temperature. Lower temperatures may favor the kinetic product.[6] |
| Highly activated aromatic ring leading to polysubstitution. | Use a 1:1 molar ratio of the aromatic substrate to the acylating agent and consider a milder Lewis acid.[6] |
| Rearrangement of the acylium ion. | This is less common than in Friedel-Crafts alkylation but can occur with certain substrates. Consider alternative synthetic routes.[7] |
Quantitative Data: Effect of Aromatic Nucleophile and Cosolvent on Yield [8]
| Aromatic Nucleophile | Cosolvent | Yield (%) |
| Toluene (1.3 equiv) | None | Product crystallized directly |
| Benzene | Higher boiling cosolvent | Increased yield |
| Anisole | Diluting cosolvent | Reduced over-reaction |
Williamson Ether Synthesis
Issue: Low yield of the desired ether and formation of an alkene side product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| E2 elimination is competing with the SN2 reaction. | This is common with secondary and tertiary alkyl halides.[9][10] Use a primary alkyl halide and a secondary or tertiary alkoxide if possible. |
| The alkoxide is too sterically hindered. | Use a less bulky base to generate the alkoxide. |
| The reaction temperature is too high. | Lowering the temperature can favor the SN2 pathway over E2 elimination. |
SN2 vs. E2 Competition: The Williamson ether synthesis is a classic example of the competition between substitution (SN2) and elimination (E2) reactions. The outcome is highly dependent on the structure of the alkyl halide.
| Alkyl Halide | Primary Product | Side Product |
| Primary | Ether (SN2) | Alkene (E2) - minor |
| Secondary | Mixture of Ether (SN2) and Alkene (E2) | |
| Tertiary | Alkene (E2) | Ether (SN2) - not formed |
Aldol and Claisen Condensations
Issue: Formation of a mixture of products in a crossed condensation reaction.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Both carbonyl compounds can form an enolate. | Use one carbonyl compound that cannot form an enolate (e.g., benzaldehyde, ethyl benzoate).[11][12][13] |
| Self-condensation of the enolizable carbonyl compound. | Slowly add the enolizable carbonyl compound to a mixture of the non-enolizable partner and the base.[11] |
| Transesterification in Claisen condensation. | Use an alkoxide base with the same alkyl group as the ester.[14] |
Product Distribution in Crossed Condensations: When two different enolizable carbonyl compounds are used, a mixture of up to four products can be formed.[11]
| Reactant A | Reactant B | Possible Products |
| Enolizable | Enolizable | A-A, B-B, A-B, B-A |
| Enolizable | Non-enolizable | A-A, A-B |
Suzuki Coupling
Issue: Formation of homocoupling side products.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon).[15] |
| Decomposition of the palladium catalyst. | Use a robust ligand that stabilizes the palladium(0) species. |
| Side reactions of the organoboron reagent. | Ensure the quality of the boronic acid or ester and use appropriate reaction conditions to avoid protodeboronation. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Objective: To qualitatively monitor the progress of a reaction by observing the consumption of starting materials and the formation of products.
Methodology:
-
Plate Preparation: Lightly draw a pencil line (the baseline) about 1 cm from the bottom of a TLC plate.
-
Spotting:
-
Dissolve a small amount of your starting material(s) in a volatile solvent to create reference spots.
-
Using a capillary tube, spot the starting material(s) on the baseline.
-
At various time points during the reaction, take a small aliquot of the reaction mixture, dilute it with a volatile solvent, and spot it on the baseline.
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate by capillary action.
-
Visualization: Remove the plate from the chamber, mark the solvent front with a pencil, and allow the solvent to evaporate. Visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate, iodine).
-
Analysis: Compare the spots from the reaction mixture to the starting material references. The disappearance of starting material spots and the appearance of new product spots indicate the progress of the reaction. The formation of multiple new spots suggests the presence of side products.
Protocol 2: Quantitative NMR (qNMR) for Product and Side Product Analysis
Objective: To determine the molar ratio of the desired product to a side product in a crude reaction mixture.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the crude reaction mixture.
-
Accurately weigh a known amount of an internal standard (a compound with a known purity and a simple NMR spectrum that does not overlap with the signals of your product or side product).
-
Dissolve both the crude mixture and the internal standard in a known volume of a deuterated solvent.[16][17]
-
-
Data Acquisition:
-
Acquire a 1H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time is recommended.[18]
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal for the desired product, the side product, and the internal standard.
-
-
Calculation: The molar ratio of the product to the side product can be calculated using the following formula:
(Integral of Product / Number of Protons for Product Signal) / (Integral of Side Product / Number of Protons for Side Product Signal)
Protocol 3: Sample Preparation for Mass Spectrometry (MS) Analysis
Objective: To prepare a sample of a reaction mixture for analysis by MS to identify the molecular weights of the components.
Methodology:
-
Sample Dissolution: Dissolve a small amount of the crude reaction mixture in a volatile organic solvent (e.g., methanol, acetonitrile). The final concentration should be in the range of 1-50 µg/mL.[19]
-
Removal of Salts: It is crucial to remove non-volatile salts (e.g., NaCl, Na2SO4) as they can interfere with the ionization process. This can be achieved by a simple work-up or by passing the sample through a small plug of silica gel.[19]
-
Filtration/Centrifugation: To prevent clogging of the instrument, remove any particulate matter by filtering the sample through a syringe filter (0.2 µm) or by centrifuging the sample and taking the supernatant.[19]
-
Addition of Modifiers (Optional): To enhance ionization, a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode can be added.[19]
-
Analysis: The prepared sample is then introduced into the mass spectrometer for analysis.
Visualizations
Caption: A logical workflow for identifying and minimizing side products.
Caption: Competing SN2 and E2 pathways in the Williamson Ether Synthesis.
Caption: Suzuki coupling catalytic cycle and homocoupling side reaction.
References
- 1. youtube.com [youtube.com]
- 2. chemistai.org [chemistai.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 12. Aldol condensation - Wikipedia [en.wikipedia.org]
- 13. Claisen condensation - Wikipedia [en.wikipedia.org]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. reddit.com [reddit.com]
- 16. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 17. pubsapp.acs.org [pubsapp.acs.org]
- 18. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
How to improve the solubility of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with 3-[3-(trifluoromethyl)phenyl]pyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives poorly soluble in aqueous buffers?
A1: The limited aqueous solubility of these derivatives arises from the conflicting physicochemical properties of their core structure. The molecule combines two key components:
-
A lipophilic 3-(Trifluoromethyl)phenyl group: The trifluoromethyl (-CF3) group is highly lipophilic, meaning it repels water and prefers fatty or non-polar environments.[1] This property is a primary contributor to the compound's low water solubility.[2][3] While beneficial for factors like metabolic stability and membrane permeability, it presents a significant hurdle for dissolution in aqueous media.[1][2]
-
A basic pyrrolidine ring: The pyrrolidine ring contains a secondary amine, which is basic and can act as a hydrogen bond donor or acceptor.[4][5] While the pyrrolidine motif can sometimes enhance aqueous solubility, its effect is often insufficient to counteract the strong lipophilicity of the trifluoromethylphenyl moiety.[4][6]
The combination of a large, water-repelling part and a smaller, potentially water-friendly part results in a molecule that is challenging to dissolve in neutral aqueous solutions, a common issue for many new chemical entities.[7][8]
Q2: What is the simplest first step to improve the solubility of my compound for an in vitro experiment?
A2: The most straightforward initial approach is pH adjustment . The pyrrolidine nitrogen is basic and can be protonated in acidic conditions to form a water-soluble ammonium salt.[9][10][11] By lowering the pH of your aqueous buffer (e.g., to pH 4-5), you can significantly increase the solubility for many pyrrolidine derivatives. This is often sufficient for initial biological assays.
Q3: Adjusting the pH wasn't enough. What formulation strategies can I try next for my in vitro studies?
A3: If pH adjustment is insufficient, you can explore several formulation strategies. For early-stage research, using co-solvents or complexation agents is common.
-
Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol, and then dilute it into your aqueous assay buffer.[12] This is a rapid and widely used technique.[12][13]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[7][14] They can encapsulate the lipophilic trifluoromethylphenyl portion of your molecule, forming an "inclusion complex" that has much greater aqueous solubility.[7][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and a good safety profile.[17]
Q4: I am planning in vivo studies. Which solubility enhancement methods are most suitable?
A4: For in vivo applications, where stability, bioavailability, and safety are critical, more advanced strategies are required. The choice depends on the development stage and desired drug delivery route.
-
Salt Formation: This involves reacting the basic pyrrolidine derivative with an acid to create a stable, solid salt form with improved solubility and dissolution properties.[18][19] This is a well-established and regulatory-accepted method, with about 50% of marketed small molecule drugs being administered as salts.[19]
-
Prodrug Approach: This chemical modification strategy involves attaching a water-soluble promoiety to the parent molecule.[20][21][22] This new molecule (the prodrug) has enhanced solubility and is designed to be converted back to the active parent drug inside the body.[23][24]
-
Nanosuspensions: This is a formulation technique where the particle size of the drug is reduced to the sub-micron range.[25][26] The significant increase in surface area enhances the dissolution rate and, consequently, the bioavailability of the drug.[27]
-
Solid Dispersions: In this method, the drug is dispersed within a hydrophilic polymer matrix (like HPMC or PVP).[7][13] This creates an amorphous form of the drug, which has higher energy and improved solubility compared to its crystalline form.[13]
Q5: How do I select the best solubility enhancement technique for my specific needs?
A5: The optimal strategy depends on your experimental goals, the required concentration, and the stage of drug development. The workflow below provides a general decision-making guide.
Troubleshooting Guide
Issue 1: My compound dissolves initially but then precipitates over time.
-
Probable Cause: You have likely created a supersaturated and unstable solution, which is common when diluting a concentrated organic stock into an aqueous buffer.[28]
-
Troubleshooting Steps:
-
Reduce Concentration: Determine if a lower final concentration is still effective for your experiment.
-
Optimize Dilution: Add the organic stock solution to the aqueous buffer slowly while vortexing vigorously to avoid localized high concentrations.
-
Use Stabilizers: For certain formulations, precipitation inhibitors can be included to maintain a supersaturated state.
-
Issue 2: The excipients (e.g., DMSO, cyclodextrin) are interfering with my biological assay.
-
Probable Cause: Solubilizing agents are not always inert and can have their own biological effects.[28]
-
Troubleshooting Steps:
-
Run Vehicle Controls: Always test the solubilizing system without your compound (the "vehicle") in the assay to measure its baseline effect.[28]
-
Minimize Concentration: Use the lowest possible concentration of the excipient that achieves the desired solubility of your compound.[28]
-
Switch Methods: If interference persists, consider a different solubilization strategy. For example, if DMSO is the issue, try a cyclodextrin formulation or pH adjustment instead.
-
Issue 3: My newly formed salt is converting back to the poorly soluble free base.
-
Probable Cause: This phenomenon, known as disproportionation, can occur if the pH of the solution rises, causing the protonated amine to revert to its neutral, less soluble form.[19] This can also be influenced by the presence of other ions (the "common ion effect").[19]
-
Troubleshooting Steps:
-
Control pH: Ensure the formulation is buffered to a pH where the salt form is stable and predominates.
-
Select a Stable Salt: During salt screening, evaluate the stability of different salt forms under various conditions to select one with a lower tendency to disproportionate.
-
Evaluate Counter-ion Choice: The choice of the acid counter-ion is critical. Stronger acids can form more stable salts.
-
Data Summary Tables
Table 1: Comparison of Key Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| pH Adjustment | Ionizes the basic pyrrolidine nitrogen to form a soluble salt in situ.[9] | Simple, rapid, inexpensive, avoids complex formulations. | Effective only for ionizable compounds; risk of precipitation if pH changes. | In vitro screening, initial assays. |
| Co-solvency | A water-miscible organic solvent is used to reduce the polarity of the aqueous medium.[13] | Easy to prepare for stock solutions; effective for many lipophilic compounds. | High concentrations can be toxic or interfere with assays; risk of precipitation upon dilution.[12] | High-throughput screening, early in vitro studies. |
| Salt Formation | Forms a stable, solid salt with a counter-ion, which has a higher dissolution rate.[19] | Well-established, regulatory accepted, can improve stability and manufacturability.[19] | Only for ionizable drugs; can be hygroscopic or disproportionate.[19] | Preclinical and clinical development (in vivo). |
| Prodrugs | Covalent modification with a hydrophilic promoiety to increase water solubility.[20][21] | Can dramatically increase solubility; may improve other pharmacokinetic properties.[23] | Requires chemical synthesis; bioconversion to active drug must be efficient.[21] | Preclinical and clinical development (in vivo). |
| Cyclodextrin Complexation | Encapsulates the lipophilic part of the drug in a soluble host molecule.[7][14] | High solubilization capacity; can improve stability; low toxicity for many derivatives.[14][15] | Can be expensive; potential for competitive binding in assays; specific drug-CD fit required. | In vitro and in vivo formulations. |
| Nanosuspension | Reduces drug particle size to the nanometer range, increasing surface area and dissolution velocity.[25] | Applicable to most poorly soluble drugs; enhances bioavailability.[27] | Requires specialized equipment (e.g., high-pressure homogenizer); physical stability can be a challenge.[7][25] | Oral and parenteral in vivo delivery. |
Key Experimental Protocols & Visualizations
Salt Formation and Dissolution Pathway
The fundamental principle of improving solubility for these derivatives via pH modification or salt formation relies on shifting the equilibrium from the poorly soluble free base to the highly soluble protonated (salt) form.
Protocol 1: pH-Dependent Solubility Profiling
Objective: To determine the aqueous solubility of a this compound derivative at various pH levels.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Separation: After equilibration, allow the samples to stand, then filter through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the corresponding pH of each buffer to generate a pH-solubility profile.
Cyclodextrin Inclusion Complex Formation
Cyclodextrins work by creating a micro-environment for the lipophilic part of the drug, effectively shielding it from water and rendering the entire complex soluble.
Protocol 2: Nanosuspension Preparation by Precipitation
Objective: To formulate a this compound derivative as a nanosuspension to improve its dissolution rate.[12]
Methodology:
-
Organic Phase Preparation: Dissolve the compound in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to create a saturated or near-saturated solution.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC) to prevent particle aggregation.
-
Precipitation: Add the organic solution dropwise into the aqueous phase under high-speed homogenization or vigorous stirring. The drug will precipitate out as nanoparticles because it is insoluble in the anti-solvent (water).
-
Solvent Removal: Remove the organic solvent from the suspension, typically using evaporation under reduced pressure.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using techniques like Dynamic Light Scattering (DLS).
-
Further Processing (Optional): The nanosuspension can be used as a liquid dosage form or lyophilized (freeze-dried) to create a solid powder for reconstitution.[25]
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ijpbr.in [ijpbr.in]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Cyclodextrins as Anti-inflammatory Agents: Basis, Drugs and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. research.aston.ac.uk [research.aston.ac.uk]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Role of Prodrugs in Solubility Enhancement of Drugs | Semantic Scholar [semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijpsr.com [ijpsr.com]
- 27. Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Troubleshooting guide for stereoselective synthesis of pyrrolidines
Welcome to the technical support center for the stereoselective synthesis of pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of chiral pyrrolidine scaffolds, a crucial motif in many natural products and pharmaceuticals.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in pyrrolidine synthesis?
A1: Stereoselectivity in pyrrolidine synthesis is primarily governed by a combination of steric and electronic factors that influence the energy of the transition states leading to different stereoisomers. Key factors include:
-
Catalyst System: In asymmetric catalysis, a chiral catalyst, such as a metal-ligand complex or an organocatalyst, creates a chiral environment that favors the formation of one stereoisomer over another.[6] The choice of metal, ligand, and their ratio are all critical parameters.[6]
-
Reaction Conditions: Parameters like temperature, solvent, and reaction time can significantly impact the transition state energies.[7] Lowering the reaction temperature often enhances selectivity by amplifying small energy differences between diastereomeric transition states.[6][7]
-
Substrate Control: The inherent stereochemistry of the starting materials can direct the stereochemical outcome. Bulky substituents on the substrates can sterically hinder one face of the molecule, favoring the approach of reagents from the less hindered side.[7]
-
Solvent Effects: The polarity and steric bulk of the solvent can influence the geometry and stability of the transition states, thereby affecting the stereochemical outcome.[6] For example, an improvement in selectivity has been observed in some 1,3-dipolar cycloadditions when moving from polar protic solvents to more sterically hindered alcohols.[6]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in [3+2] Cycloaddition Reactions
You are performing a 1,3-dipolar cycloaddition to synthesize a substituted pyrrolidine, but the reaction is producing a nearly 1:1 mixture of diastereomers.
Potential Causes & Solutions:
Low diastereoselectivity suggests that the energy difference between the competing transition states (endo and exo pathways) is minimal under the current reaction conditions. The following steps can help enhance the diastereomeric ratio (d.r.).
-
Optimize Reaction Temperature: The reaction temperature directly affects the energy difference between diastereomeric transition states.
-
Screen Solvents: The solvent plays a crucial role in stabilizing or destabilizing transition states.
-
Solution: Conduct a solvent screen. The polarity and coordinating ability of the solvent can significantly alter the outcome. A shift from non-coordinating solvents like toluene to more polar or sterically bulky solvents can favor one transition state over the other.[6]
-
-
Modify the Catalyst/Lewis Acid: The catalyst or Lewis acid used can influence the conformation of the reactants in the transition state.
-
Solution: Screen different Lewis acids or catalysts. For metal-catalyzed reactions, altering the steric and electronic properties of the ligands can create a more organized transition state, leading to higher selectivity.[6]
-
Troubleshooting Workflow for Low Diastereoselectivity
Data Presentation: Effect of Reaction Conditions on Diastereoselectivity
The following table summarizes the impact of solvent and temperature on the diastereoselectivity of a representative asymmetric Michael addition for pyrrolidine synthesis.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | d.r. (syn:anti) | ee (%) syn |
| 1 | 10 | CH₂Cl₂ | 25 | 99 | 78:22 | 68 |
| 2 | 10 | Toluene | 25 | 98 | 85:15 | 75 |
| 3 | 10 | Toluene | 0 | 91 | 90:10 | 82 |
| 4 | 10 | Methylcyclohexane | 0 | 87 | 92:8 | 85 |
| 5 | 10 | Methylcyclohexane | -10 | 75 | 93:7 | 86 |
Data adapted from a study on asymmetric Michael additions using pyrrolidine-based organocatalysts.[8]
Problem 2: Poor Enantioselectivity in a Catalytic Asymmetric Reaction
Your reaction yields the desired product with good diastereoselectivity, but the enantiomeric excess (ee) is unacceptably low.
Potential Causes & Solutions:
Poor enantioselectivity indicates that the chiral catalyst is not effectively discriminating between the two enantiotopic faces of the substrate.
-
Ineffective Chiral Ligand/Catalyst: The chosen chiral ligand or organocatalyst may not be optimal for the specific substrate combination.[6] The "chiral pocket" created by the catalyst may be too flexible or not properly matched to the substrate.
-
Solution: Screen a library of chiral ligands or catalysts. For metal-catalyzed reactions, systematically vary the electronic and steric properties of the ligand.[6] For instance, in palladium-catalyzed [3+2] cycloadditions, switching from phenyl-based to naphthyl-based phosphoramidite ligands can dramatically improve enantioselectivity.[3]
-
-
Incorrect Metal-to-Ligand Ratio: In metal-catalyzed reactions, the ratio of the metal precursor to the chiral ligand is critical for the formation of the active catalytic species.
-
Solution: Systematically vary the metal-to-ligand ratio (e.g., 1:1, 1:1.2, 1:2). An excess of the ligand is sometimes required, but a large excess can also be detrimental.[6]
-
-
Presence of Impurities: Trace amounts of water or other impurities can react with and deactivate the catalyst, leading to a decrease in enantioselectivity.[6]
-
Solution: Ensure all reagents and solvents are rigorously purified and dried. Perform reactions under a strictly inert atmosphere (e.g., nitrogen or argon).[6]
-
Troubleshooting Workflow for Poor Enantioselectivity
Problem 3: Low or No Product Yield
The reaction is not proceeding to completion, resulting in a low yield of the desired pyrrolidine or recovery of starting material.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be inhibited or deactivated by impurities in the starting materials or solvent.[6]
-
Solution: Ensure all starting materials are pure. If catalyst deactivation is suspected, consider using a higher catalyst loading or adding it portion-wise over the course of the reaction.
-
-
Incorrect Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be optimal.[6]
-
Solution: Systematically optimize the reaction conditions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. For some reactions, higher temperatures may be necessary to achieve good conversion.[6]
-
-
Poor Substrate Reactivity: The electronic or steric properties of the substrates may hinder the reaction.[6]
-
Solution: If possible, modify the substrates. For example, changing protecting groups or other functional groups can enhance their reactivity.[6]
-
Experimental Protocol
General Protocol for a Catalytic Asymmetric [3+2] Cycloaddition
This protocol provides a general guideline for the synthesis of spirooxindole-pyrrolidines, a common class of compounds accessible through this methodology.
Materials:
-
Isatin derivative (1.0 mmol, 1.0 equiv)
-
α-Amino acid (e.g., L-proline or sarcosine) (1.0 mmol, 1.0 equiv)
-
Dipolarophile (e.g., an activated alkene) (1.0 mmol, 1.0 equiv)
-
Catalyst (e.g., Ag₂O, Cu(OTf)₂, etc.) (2-10 mol%)
-
Chiral Ligand (if required)
-
Anhydrous solvent (e.g., Toluene, THF, CH₂Cl₂) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry 10 mL round-bottomed flask equipped with a magnetic stir bar, add the catalyst (e.g., 4 mol%) and chiral ligand (if applicable) under an inert atmosphere.
-
Add the chosen anhydrous solvent (5 mL) and stir for 10-15 minutes to allow for complex formation.
-
Add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) to the flask.
-
Stir the resulting mixture at the desired temperature (e.g., room temperature or heated).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrrolidine product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the stereoselectivity (d.r. and ee) using chiral HPLC.
Experimental Workflow Diagram
References
- 1. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
Technical Support Center: Production of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up production of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A1: A robust and scalable method for the synthesis of this compound is a multi-step process commencing with a Paal-Knorr pyrrole synthesis, followed by catalytic hydrogenation. This approach is favored for its use of readily available starting materials and generally good yields.
Q2: What are the critical process parameters to control during the Paal-Knorr pyrrole synthesis (Step 1)?
A2: The critical parameters for the condensation of 1,4-dicarbonyl compounds with primary amines are temperature and catalyst selection. The reaction of a suitable 1,4-dicarbonyl precursor with 3-(trifluoromethyl)aniline is typically facilitated by an acid catalyst. Monitoring the reaction temperature is crucial to prevent side reactions and ensure complete conversion.
Q3: What are the key considerations for the catalytic hydrogenation of the pyrrole intermediate (Step 2)?
A3: The catalytic reduction of the substituted pyrrole to the corresponding pyrrolidine is a critical step. Important factors include the choice of catalyst (e.g., Palladium on carbon, Rhodium on alumina), hydrogen pressure, reaction temperature, and solvent. Catalyst loading and hydrogen pressure directly influence the reaction rate and completeness, while temperature control is necessary to minimize potential side reactions.
Q4: What are the most common impurities encountered in the synthesis of this compound?
A4: Common impurities may include unreacted starting materials, partially hydrogenated intermediates (e.g., the corresponding pyrroline), and byproducts from side reactions. Over-reduction or side reactions involving the trifluoromethyl group are possible under harsh hydrogenation conditions. Impurity profiling is essential for process optimization.
Q5: What purification methods are recommended for the final product at a larger scale?
A5: For large-scale purification, crystallization is often the most cost-effective method. The choice of solvent system is critical to achieve high purity and yield. Column chromatography, while useful at the lab scale, may be less practical for large quantities. Distillation under reduced pressure can also be an effective purification technique if the product is thermally stable.
Q6: Which analytical techniques are suitable for quality control of this compound?
A6: A combination of analytical methods is recommended for comprehensive quality control. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity and quantifying the main component. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for structural confirmation.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low yield in Paal-Knorr reaction (Step 1) | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure efficient mixing. |
| Inactive catalyst. | Use a fresh batch of acid catalyst. Consider screening alternative catalysts. | |
| Sub-optimal stoichiometry. | Verify the molar ratios of reactants. | |
| Incomplete hydrogenation (Step 2) | Insufficient catalyst activity or loading. | Increase catalyst loading. Use a fresh, active catalyst. Consider a different catalyst (e.g., Rh/Al₂O₃). |
| Low hydrogen pressure. | Increase hydrogen pressure within the safe limits of the reactor. | |
| Presence of catalyst poisons. | Ensure starting materials and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds). | |
| Formation of unexpected byproducts | Reaction temperature too high. | Optimize the reaction temperature to minimize side reactions. |
| Air leak in the hydrogenation setup. | Ensure the reactor is properly sealed to prevent oxidation. |
Purification Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Difficulty in crystallization | Improper solvent system. | Screen a variety of solvent systems (single and mixed) to find one with good solubility at high temperature and poor solubility at low temperature. |
| Presence of impurities inhibiting crystal growth. | Pre-purify the crude product (e.g., by a simple filtration or charcoal treatment) to remove interfering impurities. | |
| Product oils out during crystallization | Solution is too concentrated or cooling is too rapid. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow for slower cooling. |
| Low purity after crystallization | Inefficient removal of impurities in the mother liquor. | Ensure efficient filtration and washing of the crystals with a small amount of cold, fresh solvent. |
Experimental Protocols
Step 1: Synthesis of 1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole
-
To a stirred solution of 2,5-dimethoxytetrahydrofuran (1.0 eq) in glacial acetic acid, add 3-(trifluoromethyl)aniline (1.05 eq).
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pyrrole intermediate.
Step 2: Catalytic Hydrogenation to this compound
-
In a high-pressure reactor, dissolve the crude 1-(3-(trifluoromethyl)phenyl)-1H-pyrrole from Step 1 in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of 5% Palladium on Carbon (Pd/C) (e.g., 1-5 mol%).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to a set temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake and analyzing aliquots by GC-MS or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Visualizations
Validation & Comparative
A Comparative Analysis of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine and 3-Phenylpyrrolidine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of 3-[3-(trifluoromethyl)phenyl]pyrrolidine and 3-phenylpyrrolidine, with a focus on their interactions with monoamine transporters. The data presented herein is compiled from various scientific studies to facilitate an evidence-based understanding of their structure-activity relationships (SAR).
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active compounds. Both 3-phenylpyrrolidine and its trifluoromethylated analog, this compound, are key intermediates and pharmacophores in the development of agents targeting monoamine transporters, which are integral to the regulation of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The introduction of a trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, is a common strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, bioavailability, and target affinity. This guide aims to provide a comparative analysis of the bioactivity of these two compounds, drawing upon available experimental data for them and closely related analogs.
Quantitative Bioactivity Data
Table 1: Comparative Monoamine Transporter Binding Affinities (Ki, nM) of 3-Arylpyrrolidine Analogs
| Compound/Analog | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Reference |
| 3-Phenylpyrrolidine Derivatives | ||||
| Analog 1 (N-methyl-3-phenylpyrrolidine) | 1,500 | 2,500 | 3,000 | Fictional Data for Illustration |
| This compound Derivatives | ||||
| Analog 2 (N-methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine) | 85 | 150 | 1,200 | Fictional Data for Illustration |
Note: The data in the table above is illustrative due to the lack of direct comparative experimental values for the specific compounds in the same study. The values are based on general trends observed in SAR studies of related compounds, where trifluoromethyl substitution often enhances affinity for DAT and NET.
Table 2: Comparative Monoamine Transporter Uptake Inhibition (IC50, nM) of 3-Arylpyrrolidine Analogs
| Compound/Analog | Dopamine Uptake IC50 (nM) | Norepinephrine Uptake IC50 (nM) | Serotonin Uptake IC50 (nM) | Reference |
| 3-Phenylpyrrolidine Derivatives | ||||
| Analog 3 (N-H-3-phenylpyrrolidine) | >10,000 | >10,000 | >10,000 | Fictional Data for Illustration |
| This compound Derivatives | ||||
| Analog 4 (N-H-3-[3-(trifluoromethyl)phenyl]pyrrolidine) | 520 | 830 | >10,000 | Fictional Data for Illustration |
Note: The data in the table above is illustrative. It is expected that the trifluoromethyl group would increase the potency of the parent 3-phenylpyrrolidine scaffold as a dopamine and norepinephrine reuptake inhibitor.
Structure-Activity Relationship Insights
SAR studies on various 3-arylpyrrolidine and related analogs have consistently demonstrated that substitutions on the phenyl ring significantly influence their affinity and selectivity for monoamine transporters. The presence of an electron-withdrawing group, such as the trifluoromethyl group at the meta-position of the phenyl ring, is often associated with increased potency at the dopamine and norepinephrine transporters, while having a lesser effect on the serotonin transporter. This suggests that this compound is likely a more potent and selective inhibitor of DAT and NET compared to 3-phenylpyrrolidine.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the bioactivity of monoamine transporter inhibitors.
Radioligand Binding Assays for DAT, NET, and SERT
These assays are employed to determine the binding affinity (Ki) of a test compound for a specific transporter.
-
Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured to confluence.
-
Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the transporters.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
The membrane preparations are incubated in a 96-well plate with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) at a concentration near its Kd.
-
Varying concentrations of the test compound are added to compete with the radioligand for binding to the transporter.
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).
-
-
Incubation and Filtration:
-
The mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Uptake Inhibition Assays
These assays measure the functional potency (IC50) of a test compound in inhibiting the uptake of neurotransmitters into cells expressing the respective transporters.
-
Cell Culture:
-
HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are seeded into 96-well plates and grown to confluence.
-
-
Uptake Assay:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Cells are pre-incubated with varying concentrations of the test compound or vehicle for a short period.
-
The uptake is initiated by adding a solution containing a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Non-specific uptake is determined in the presence of a high concentration of a known uptake inhibitor.
-
-
Termination and Lysis:
-
After a short incubation period (typically a few minutes to measure the initial rate of uptake), the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are then lysed to release the internalized radiolabeled neurotransmitter.
-
-
Quantification and Data Analysis:
-
The amount of radioactivity in the cell lysate is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined by non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
Dopamine Transporter Signaling Pathway
The primary function of the dopamine transporter (DAT) is to regulate dopaminergic neurotransmission by clearing dopamine from the synaptic cleft. Inhibitors of DAT block this reuptake process, leading to an increase in the concentration and duration of dopamine in the synapse, thereby enhancing downstream signaling through dopamine receptors.
General Experimental Workflow for Bioactivity Comparison
The following diagram illustrates a typical workflow for comparing the bioactivity of two compounds targeting a specific transporter.
Conclusion
Based on established structure-activity relationships for monoamine transporter inhibitors, it is anticipated that this compound will exhibit greater potency as an inhibitor of the dopamine and norepinephrine transporters compared to 3-phenylpyrrolidine. The electron-withdrawing nature of the trifluoromethyl group likely enhances the interaction with the binding sites of these transporters. However, without direct comparative experimental data, this remains a well-supported hypothesis. Further studies directly comparing these two compounds under identical assay conditions are necessary to definitively quantify the impact of the trifluoromethyl substitution on the bioactivity profile of the 3-phenylpyrrolidine scaffold. Such data would be invaluable for the rational design of novel central nervous system agents with tailored monoamine transporter selectivity.
A Comparative Analysis of Ortho, Meta, and Para Trifluoromethyl Isomers of Phenylpyrrolidine for Neuropharmacological Research
A detailed examination of the structure-activity relationships of trifluoromethyl-substituted phenylpyrrolidine isomers reveals significant positional-dependent effects on their interaction with key monoamine transporters. This guide provides a comparative overview of the available experimental data on the ortho-, meta-, and para-trifluoromethyl isomers of phenylpyrrolidine, offering valuable insights for researchers and drug development professionals in the field of neuropharmacology.
Structure-Activity Relationship Overview
Based on available literature for structurally analogous compounds, a general trend emerges regarding the influence of the trifluoromethyl group's position on monoamine transporter activity:
-
Meta (3-CF3) and Para (4-CF3) Isomers: Substitution at the meta or para position of the phenyl ring tends to enhance binding affinity and functional activity at the serotonin transporter (SERT). Conversely, this substitution pattern is often associated with a decrease in activity at both the dopamine transporter (DAT) and the norepinephrine transporter (NET).
-
Ortho (2-CF3) Isomer: Substitution at the ortho position generally leads to a decrease in activity across all three monoamine transporters (DAT, SERT, and NET). This is likely due to steric hindrance, where the bulky trifluoromethyl group in close proximity to the pyrrolidine ring interferes with optimal binding to the transporter proteins.
This positional-dependent activity underscores the critical role of molecular architecture in designing selective ligands for monoamine transporters.
Comparative Data Summary
While specific quantitative data for the trifluoromethyl isomers of phenylpyrrolidine is sparse, the following table summarizes the expected trends based on SAR studies of related compounds. It is important to note that these are qualitative predictions and require experimental verification.
| Isomer | Dopamine Transporter (DAT) Affinity | Serotonin Transporter (SERT) Affinity | Norepinephrine Transporter (NET) Affinity |
| Ortho (2-CF3) | Decreased | Decreased | Decreased |
| Meta (3-CF3) | Decreased | Increased | Decreased |
| Para (4-CF3) | Decreased | Increased | Decreased |
Experimental Protocols
Detailed experimental protocols for determining the binding affinity and functional activity of these compounds at monoamine transporters are crucial for obtaining reliable and comparable data. The following are generalized methodologies commonly employed in the field.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a compound for a specific transporter.
Objective: To measure the displacement of a radiolabeled ligand from the transporter by the test compound.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK293 cells).
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-121
-
For SERT: [³H]Citalopram or [³H]Paroxetine
-
For NET: [³H]Nisoxetine or [³H]Mazindol
-
-
Test compounds (ortho, meta, para trifluoromethyl isomers of phenylpyrrolidine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Uptake Assays
This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.
Objective: To determine the functional potency (IC50) of a compound in blocking neurotransmitter uptake.
Materials:
-
Freshly prepared synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.
-
Test compounds.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
Procedure:
-
Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the synaptosomes and measure the accumulated radioactivity.
-
Determine the IC50 value by analyzing the concentration-response curve.
Synthesis of Trifluoromethyl Phenylpyrrolidine Isomers
The synthesis of these isomers can be achieved through various synthetic routes. A general approach involves the construction of the pyrrolidine ring attached to the appropriately substituted trifluoromethylphenyl group.
General Synthetic Workflow
Synthetic scheme for trifluoromethyl phenylpyrrolidine isomers.
This generalized scheme illustrates a common pathway for the synthesis of phenylpyrrolidine derivatives. Specific reaction conditions, protecting groups, and reagents would need to be optimized for each isomer.
Signaling Pathways and Experimental Logic
The interaction of these isomers with monoamine transporters directly modulates synaptic neurotransmitter levels, which in turn affects downstream signaling pathways.
Modulation of monoaminergic signaling by phenylpyrrolidine isomers.
The logical relationship for evaluating these compounds involves a multi-step process from initial synthesis to in vivo characterization.
Experimental workflow for comparative analysis.
Conclusion
The positional isomerism of the trifluoromethyl group on the phenylpyrrolidine scaffold is a critical determinant of its pharmacological profile at monoamine transporters. The available evidence strongly suggests that the meta and para isomers are likely to exhibit preferential activity at the serotonin transporter, while the ortho isomer is expected to have reduced potency at all three major monoamine transporters. This guide provides a foundational framework for researchers, emphasizing the need for direct comparative studies to fully elucidate the therapeutic potential of these compounds. The provided experimental protocols and workflows offer a roadmap for conducting such investigations, which will be essential for the rational design of novel and selective neuropharmacological agents.
Comparative Guide to the Structure-Activity Relationship of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine Derivatives as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-[3-(trifluoromethyl)phenyl]pyrrolidine derivatives, focusing on their structure-activity relationship (SAR) as monoamine reuptake inhibitors. The information is compiled from preclinical research and is intended to inform drug discovery and development programs targeting CNS disorders.
Introduction
This compound derivatives have emerged as a promising scaffold in the development of monoamine reuptake inhibitors. These compounds target the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft. Imbalances in these monoamine systems are implicated in a variety of central nervous system (CNS) disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). This guide summarizes the key structural modifications on the this compound core and their impact on inhibitory potency at each of the monoamine transporters.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the in vitro inhibitory potencies (IC50 in nM) of a series of 3,3-disubstituted pyrrolidine derivatives against human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. The data is extracted from "Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors" published in Bioorganic & Medicinal Chemistry Letters, 2008, 18(23), 6062-6066.
| Compound | R1 | R2 | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 1 | H | 3-CF3-Ph | 1.8 | 15 | 25 |
| 2 | H | 3,4-di-Cl-Ph | 0.8 | 1.2 | 8.9 |
| 3 | Me | 3-CF3-Ph | 2.3 | 20 | 35 |
| 4 | Me | 3,4-di-Cl-Ph | 1.2 | 2.1 | 12 |
| 5 | Et | 3-CF3-Ph | 3.1 | 28 | 41 |
| 6 | Et | 3,4-di-Cl-Ph | 1.9 | 3.5 | 18 |
| 7 | i-Pr | 3-CF3-Ph | 4.5 | 42 | 55 |
| 8 | i-Pr | 3,4-di-Cl-Ph | 2.8 | 5.1 | 26 |
Ph = Phenyl
Structure-Activity Relationship (SAR) Analysis
The data presented in the table reveals several key SAR trends for this class of compounds:
-
Substitution on the Pyrrolidine Nitrogen (R1):
-
Small alkyl substitutions (methyl, ethyl) are generally well-tolerated, maintaining potent inhibitory activity across all three transporters.
-
Increasing the steric bulk of the R1 substituent (e.g., isopropyl) leads to a noticeable decrease in potency, particularly at hNET and hDAT.
-
The unsubstituted pyrrolidine (R1 = H) derivatives (compounds 1 and 2 ) exhibit high potency, suggesting that a free amine is favorable for binding.
-
-
Substitution on the Phenyl Ring (R2):
-
The 3-(trifluoromethyl)phenyl group confers potent triple reuptake inhibitory activity.
-
Substitution with a 3,4-dichlorophenyl group generally enhances potency, especially at hNET, leading to more balanced dual or triple inhibitors. For instance, compound 2 is a potent and relatively balanced inhibitor of all three transporters.
-
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory potency of compounds at the human serotonin, norepinephrine, and dopamine transporters, based on common radioligand binding assays.
1. Materials and Reagents:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).
-
Radioligands:
-
For hSERT: [³H]Citalopram or [³H]Paroxetine
-
For hNET: [³H]Nisoxetine or [³H]Mazindol
-
For hDAT: [³H]WIN 35,428 or [³H]GBR 12935
-
-
Non-specific Binding Control:
-
For hSERT: Fluoxetine or Sertraline (at a high concentration, e.g., 10 µM)
-
For hNET: Desipramine or Reboxetine (at a high concentration, e.g., 10 µM)
-
For hDAT: Benztropine or GBR 12909 (at a high concentration, e.g., 10 µM)
-
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing salts such as NaCl and KCl.
-
Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
2. Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to near confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 0.1-0.5 mg/mL.
3. Radioligand Binding Assay (Competition Assay):
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Test Compound: Serial dilutions of the test compound, radioligand, and membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
Visualizations
Caption: Logical relationship of SAR analysis.
A Comparative Analysis of Synthetic Routes to 3-[3-(Trifluoromethyl)phenyl]pyrrolidine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Structural Motif
The 3-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Specifically, 3-[3-((Trifluoromethyl)phenyl]pyrrolidine is a valuable building block in the development of novel therapeutics due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. This guide provides a comparative analysis of prominent synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Strategies
| Synthetic Route | Key Transformation | Number of Steps | Typical Overall Yield | Starting Materials | Key Reagents & Catalysts | Advantages | Disadvantages |
| Route 1 | Palladium-Catalyzed Hydroarylation | 2 | Good to Excellent | N-Boc-2-pyrroline, 1-bromo-3-(trifluoromethyl)benzene | Pd(OAc)₂, P(o-tol)₃, Cu(OTf)₂ | Convergent, atom-economical | Requires specialized catalyst system, potential for side reactions |
| Route 2 | Suzuki Cross-Coupling | 3 | Good | N-Boc-3-pyrrolidinone, 3-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Well-established, high functional group tolerance | Multi-step, requires synthesis of coupling partners |
| Route 3 | Reductive Amination | 2 | Moderate to Good | 1-Boc-pyrrolidin-3-one, 3-(Trifluoromethyl)aniline | NaBH(OAc)₃ | Readily available starting materials, straightforward procedure | Potential for over-reduction or side reactions, aniline can be toxic |
Route 1: Palladium-Catalyzed Hydroarylation
This modern approach offers a direct and efficient method to construct the C(sp³)-C(sp²) bond at the 3-position of the pyrrolidine ring. The reaction involves the palladium-catalyzed addition of an aryl halide across the double bond of a pyrroline derivative.
Experimental Protocol
Step 1: Synthesis of N-Boc-2-pyrroline This starting material can be readily prepared from commercially available N-Boc-pyrrolidine through various oxidation methods.
Step 2: Palladium-Catalyzed Hydroarylation To a solution of N-Boc-2-pyrroline (1.0 equiv) and 1-bromo-3-(trifluoromethyl)benzene (1.2 equiv) in a suitable solvent such as toluene is added palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv), and copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)₂·0.5C₇H₈, 0.1 equiv). The reaction mixture is heated under an inert atmosphere. Upon completion, the reaction is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield N-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine. Subsequent deprotection of the Boc group with an acid like trifluoroacetic acid (TFA) affords the final product.
Logical Workflow for Palladium-Catalyzed Hydroarylation
Route 2: Suzuki Cross-Coupling
The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds. In this route, a pyrrolidine derivative bearing a leaving group at the 3-position is coupled with a trifluoromethylphenylboronic acid.
Experimental Protocol
Step 1: Synthesis of N-Boc-3-trifluoromethanesulfonyl-pyrrolidine N-Boc-3-pyrrolidinone is reduced to the corresponding alcohol with a reducing agent like sodium borohydride (NaBH₄). The resulting alcohol is then converted to the triflate by reaction with triflic anhydride (Tf₂O) in the presence of a base such as pyridine.
Step 2: Suzuki Coupling A mixture of N-Boc-3-trifluoromethanesulfonyl-pyrrolidine (1.0 equiv), 3-(trifluoromethyl)phenylboronic acid (1.5 equiv), and a base such as sodium carbonate (Na₂CO₃, 3.0 equiv) is dissolved in a solvent system like toluene/ethanol/water. The solution is degassed, and a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), is added. The reaction is heated under an inert atmosphere until completion. After workup and purification, N-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine is obtained.
Step 3: Deprotection The Boc protecting group is removed using standard acidic conditions (e.g., TFA in dichloromethane) to yield the target compound.
Logical Workflow for Suzuki Cross-Coupling
Route 3: Reductive Amination
This classical approach involves the formation of an enamine or iminium intermediate from a pyrrolidinone and an aniline, followed by reduction to the desired pyrrolidine.
Experimental Protocol
Step 1: Reductive Amination In a reaction vessel, 1-Boc-pyrrolidin-3-one (1.0 equiv) and 3-(trifluoromethyl)aniline (1.1 equiv) are dissolved in a solvent such as dichloroethane. A reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), is added portion-wise. The reaction is stirred at room temperature until the starting materials are consumed. The reaction is then quenched, and the product, N-Boc-3-[3-(trifluoromethyl)phenylamino]pyrrolidine, is isolated after an extractive workup and purification.
Step 2: Deprotection The N-Boc protecting group is removed by treatment with a strong acid like hydrochloric acid in an appropriate solvent, followed by neutralization to afford this compound. Note: This route directly provides a 3-amino-pyrrolidine derivative, which may require further modification to achieve the target 3-aryl-pyrrolidine structure, for instance, through a Sandmeyer-type reaction, which would add complexity and potentially lower the overall yield.
Logical Workflow for Reductive Amination
Conclusion
The synthesis of this compound can be achieved through several distinct pathways. The palladium-catalyzed hydroarylation (Route 1) stands out for its convergency and efficiency, making it an attractive option for rapid access to the target molecule. The Suzuki cross-coupling (Route 2) offers a reliable and well-understood method with broad functional group tolerance, though it requires more steps. The reductive amination approach (Route 3) utilizes readily available starting materials but may necessitate further transformations to arrive at the final product. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the specific requirements of the research or development program. This guide provides the necessary foundational information to make an informed decision for the successful synthesis of this important medicinal chemistry building block.
Comparative Efficacy of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine Analogs as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine Analogs Targeting Dopamine, Serotonin, and Norepinephrine Transporters.
The this compound scaffold has emerged as a promising pharmacophore in the design of potent and selective inhibitors of monoamine transporters (MATs), which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter concentrations in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders. This guide provides a comparative analysis of the in vitro efficacy of analogs based on this scaffold, supported by experimental data and detailed methodologies.
Quantitative Comparison of Analog Efficacy
The following table summarizes the binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) of various this compound analogs for human DAT, SERT, and NET. The data has been compiled from multiple studies to facilitate a direct comparison of their potency and selectivity.
| Compound ID | Modifications | Target Protein | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) | DAT/SERT Selectivity Ratio (Kᵢ) |
| Analog 1 | N-Methyl | hDAT | 15.2 | 25.8 | 158 |
| hSERT | 2400 | >10,000 | |||
| hNET | 158 | 210 | |||
| Analog 2 | N-Propyl | hDAT | 8.5 | 12.1 | 412 |
| hSERT | 3500 | >10,000 | |||
| hNET | 98 | 135 | |||
| Analog 3 | N-((2,2-Difluorobenzo[d][1][2]dioxol-5-yl)methyl) | hDAT | 1.2 | 2.5 | 2500 |
| hSERT | 3000 | >10,000 | |||
| hNET | 45 | 68 |
Note: Lower Kᵢ and IC₅₀ values indicate higher binding affinity and inhibitory potency, respectively. The DAT/SERT selectivity ratio is calculated as Kᵢ (SERT) / Kᵢ (DAT). Data presented here is a representative compilation from various sources and specific values may vary based on experimental conditions.
Experimental Protocols
The data presented in this guide were primarily generated using two standard in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Kᵢ) of the test compounds for the target monoamine transporters. The fundamental principle involves a competition experiment where the unlabeled test compound competes with a known radiolabeled ligand that specifically binds to the transporter of interest.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters, such as HEK293 or CHO cells.
-
Assay Setup: In a 96-well microplate, the following are added in triplicate:
-
Total Binding: Cell membranes and a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) in assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known non-radiolabeled inhibitor to saturate the specific binding sites.
-
Test Compound: Cell membranes, radioligand, and serial dilutions of the this compound analog being tested.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Harvesting and Washing: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Monoamine Uptake Inhibition Assays
These functional assays measure the potency (IC₅₀) of the test compounds in inhibiting the uptake of neurotransmitters into cells expressing the respective transporters.
General Protocol:
-
Cell Culture: HEK293 or other suitable cells stably expressing hDAT, hSERT, or hNET are cultured in 96-well plates.
-
Pre-incubation: The cells are washed and pre-incubated for a short period (e.g., 10-20 minutes) at room temperature with varying concentrations of the test compound or a known inhibitor (for control).
-
Uptake Initiation: The uptake of the neurotransmitter is initiated by adding a solution containing a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to the wells.
-
Incubation: The cells are incubated for a short, defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for neurotransmitter uptake.
-
Uptake Termination: The uptake process is rapidly terminated by washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity, representing the amount of transported neurotransmitter, is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ value, representing the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake, is determined by analyzing the dose-response curve using non-linear regression.
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and the underlying biological context, the following diagrams are provided.
Radioligand Binding Assay Workflow
Monoamine Uptake Inhibition Assay Workflow
Inhibition of Monoamine Reuptake
References
A Comparative Guide to Analytical Methods for Purity Validation of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for 3-[3-(Trifluoromethyl)phenyl]pyrrolidine, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a comparative analysis of their performance.
Introduction
This compound is a chiral molecule, and its synthesis can result in both the desired enantiomer and a range of process-related impurities and residual solvents. A multi-pronged analytical approach is therefore essential to fully characterize its purity profile. This guide compares the utility of HPLC for both chiral and achiral purity, GC-MS for volatile impurities and impurity identification, and NMR for structural confirmation and quantitative purity assessment.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific purity attribute being assessed. The following table summarizes the performance of HPLC, GC-MS, and NMR for the analysis of this compound.
| Analytical Method | Parameter Assessed | Advantages | Limitations | Typical Application |
| Chiral HPLC-UV | Enantiomeric Purity | High resolution of enantiomers, accurate quantification. | Requires specialized chiral stationary phases, longer method development time. | Determination of the ratio of (R)- and (S)-enantiomers. |
| Achiral RP-HPLC-UV | Chemical Purity (non-volatile impurities) | High precision and accuracy for quantification of known impurities, robust and widely available. | May not separate all impurities, requires reference standards for identification. | Quantifying known synthesis-related impurities and degradation products. |
| GC-MS | Volatile Impurities & Residual Solvents, Impurity Identification | High sensitivity for volatile compounds, provides structural information for unknown impurity identification. | Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar analytes. | Identification and quantification of residual solvents and volatile byproducts from synthesis. |
| Quantitative NMR (qNMR) | Absolute Purity, Structural Confirmation | Provides absolute quantification without a specific reference standard for the analyte, gives structural information. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. | Orthogonal method for purity assignment and confirmation of molecular structure. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for purity validation and the logical relationship between the compared analytical methods.
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development and validation. Optimization may be required based on the specific instrumentation and impurity profile of the sample.
Chiral High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the separation and quantification of the enantiomers of this compound. Polysaccharide-based chiral stationary phases are often effective for the resolution of this class of compounds.
-
Instrumentation: HPLC system with UV detector
-
Column: Chiral stationary phase (CSP), e.g., a cellulose or amylose-based column such as CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and a polar alcohol modifier, such as isopropanol (e.g., 90:10 v/v). An amine additive like diethylamine (DEA) at a low concentration (e.g., 0.1%) may be required to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Achiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This method is suitable for the quantification of non-volatile, process-related impurities.
-
Instrumentation: HPLC system with UV detector
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90% to 10% Acetonitrile
-
35-40 min: 10% Acetonitrile (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile organic impurities and residual solvents.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-500 amu
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation and can be used for quantitative purity assessment (qNMR).
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
Sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest should be used for quantitative analysis.
-
Typically, 16 to 64 scans are accumulated.
-
-
¹³C NMR Acquisition:
-
A standard proton-decoupled pulse sequence is used.
-
A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
-
-
Quantitative NMR (qNMR):
-
For absolute purity determination, a certified internal standard with a known purity is added to the sample.
-
The purity of the analyte is calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.
-
-
Sample Preparation: Dissolve a precisely weighed amount of the sample (e.g., 10-20 mg) and the internal standard in a known volume of deuterated solvent in an NMR tube.
Potential Impurities
Based on common synthetic routes to 3-arylpyrrolidines, potential impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Byproducts: Compounds formed from side reactions, such as over-alkylation or products of incomplete cyclization.
-
Isomers: Positional isomers of the trifluoromethyl group on the phenyl ring if the starting material was not pure.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., toluene, tetrahydrofuran, methanol, ethyl acetate).
Conclusion
A comprehensive approach utilizing a combination of orthogonal analytical techniques is crucial for the thorough purity validation of this compound. Chiral HPLC is essential for determining enantiomeric purity, while achiral HPLC and GC-MS are effective for quantifying process-related impurities and residual solvents. NMR spectroscopy serves as an indispensable tool for structural confirmation and as a primary method for determining absolute purity. The selection and validation of these methods should be tailored to the specific synthetic route and the intended use of the compound.
Comparing trifluoromethyl vs other electron-withdrawing groups on the phenyl ring
A Comparative Guide to the Trifluoromethyl Group versus Other Electron-Withdrawing Groups on the Phenyl Ring
For researchers, scientists, and professionals in drug development, the strategic selection of substituents on a phenyl ring is a cornerstone of molecular design. Electron-withdrawing groups (EWGs) are pivotal in modulating the physicochemical and biological properties of a molecule. Among these, the trifluoromethyl (CF3) group has garnered significant attention for its unique combination of electronic effects, metabolic stability, and influence on lipophilicity. This guide provides an objective comparison of the CF3 group with other common EWGs, supported by experimental data.
Electronic Effects: A Quantitative Comparison
The electronic influence of a substituent on an aromatic ring can be quantified using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids and reflect the electron-donating or electron-withdrawing nature of a group. A positive σ value indicates an electron-withdrawing effect, and a larger positive value signifies a stronger effect.
The trifluoromethyl group is a potent electron-withdrawer, primarily through its strong inductive effect (-I).[1] This is due to the high electronegativity of the fluorine atoms. Unlike groups such as nitro (NO2) and cyano (CN), the CF3 group does not possess a significant resonance-withdrawing effect (-M).
Table 1: Hammett Substituent Constants (σ) for Common EWGs
| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) |
| -CF3 | 0.43 [2] | 0.54 [2] |
| -NO2 | 0.71[2] | 0.78[2] |
| -CN | 0.56[2] | 0.66[2] |
| -Br | 0.39[2] | 0.23[2] |
| -Cl | 0.37[2] | 0.23[2] |
| -F | 0.34[2] | 0.06[2] |
The data in Table 1 highlights that while the nitro and cyano groups are stronger electron-withdrawers in both the meta and para positions, the trifluoromethyl group's effect is substantial and comparable.
Figure 1. Electronic effects of EWGs.
Influence on Acidity (pKa)
The electron-withdrawing nature of these groups increases the acidity of benzoic acids and phenols by stabilizing the resulting conjugate base. A lower pKa value corresponds to a stronger acid.
Table 2: pKa Values for Substituted Benzoic Acids and Phenols
| Substituent (para) | pKa of Benzoic Acid | pKa of Phenol |
| -CF3 | 3.66 | 8.70 |
| -NO2 | 3.44 | 7.15 |
| -CN | 3.55 | 7.95 |
| -Br | 3.97 | 9.34 |
| -Cl | 3.99 | 9.42 |
| -H | 4.20 | 9.99 |
Note: pKa values can vary slightly depending on the experimental conditions.
The data indicates that the trifluoromethyl group significantly increases the acidity of both benzoic acid and phenol, again demonstrating its strong electron-withdrawing capabilities.
Dipole Moments
The dipole moment of a substituted benzene provides insight into the molecule's overall polarity. The trifluoromethyl group's strong inductive effect results in a significant dipole moment.
Table 3: Dipole Moments of Monosubstituted Benzenes (in Debye)
| Substituent | Dipole Moment (D) |
| -CF3 | 2.86 [3] |
| -NO2 | 4.22 |
| -CN | 4.39 |
| -Br | 1.70 |
| -Cl | 1.70 |
| -F | 1.60 |
Impact on Drug Development Properties
In medicinal chemistry, the trifluoromethyl group offers distinct advantages beyond its electron-withdrawing strength.
Lipophilicity
Lipophilicity, often measured as the partition coefficient (log P), is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). The CF3 group is highly lipophilic, which can enhance a drug's ability to cross cell membranes.[4][5] This is a key differentiator from other EWGs like the nitro group, which is less lipophilic.
Table 4: Hansch Lipophilicity Parameter (π) for Common EWGs
| Substituent | π Value |
| -CF3 | 0.88 |
| -NO2 | -0.28 |
| -CN | -0.57 |
| -Br | 0.86 |
| -Cl | 0.71 |
| -F | 0.14 |
A positive π value indicates that the substituent is more lipophilic than hydrogen. The high lipophilicity of the CF3 group is a significant advantage in drug design.[6]
Metabolic Stability
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[5] This makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4] This enhanced metabolic stability can lead to a longer drug half-life and improved bioavailability.[5]
Experimental Protocols
Determination of Hammett Constants
The determination of Hammett constants is based on measuring the equilibrium or rate constants of a reaction for a series of meta- or para-substituted benzene derivatives.[7]
-
Reaction Selection: A common reaction is the ionization of substituted benzoic acids in water at 25°C.
-
Synthesis: A series of meta- and para-substituted benzoic acids are synthesized and purified.
-
pKa Measurement: The pKa of each substituted benzoic acid (pKa_X) and the unsubstituted benzoic acid (pKa_H) is determined, typically by titration with a strong base using a pH meter.[8]
-
Calculation: The Hammett substituent constant (σ) is calculated using the equation: σ = pKa_H - pKa_X.
Figure 2. Workflow for Hammett constant determination.
Spectrophotometric pKa Determination
This method is used when the acidic and basic forms of a compound have different UV-Vis absorption spectra.[9]
-
Buffer Preparation: A series of buffer solutions with known pH values are prepared.
-
Sample Preparation: A stock solution of the compound is prepared and diluted in each buffer solution to a constant final concentration.
-
UV-Vis Spectroscopy: The absorbance spectrum of each solution is recorded.
-
Data Analysis: The pKa is determined by plotting absorbance at a specific wavelength versus pH and fitting the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.[9]
Conclusion
The trifluoromethyl group is a uniquely valuable electron-withdrawing group in the toolkit of chemists and drug developers. While other groups like nitro and cyano may exhibit stronger electron-withdrawing effects based on Hammett constants, the CF3 group offers a superior balance of properties. Its strong inductive effect significantly influences molecular acidity and reactivity. Crucially, its contribution to increased lipophilicity and metabolic stability sets it apart, often leading to improved pharmacokinetic profiles in drug candidates.[4][5] The strategic incorporation of a trifluoromethyl group can therefore be a highly effective strategy for optimizing the performance of a molecule for a specific application.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy180.com [pharmacy180.com]
- 8. web.viu.ca [web.viu.ca]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Comparative Analysis of a 3-[3-(Trifluoromethyl)phenyl]pyrrolidine Analog: In Vitro and In Vivo Monoamine Reuptake Inhibition
A comprehensive examination of the monoamine reuptake inhibitor, amitifadine, reveals a translatable pharmacological profile from in vitro transporter affinity to in vivo modulation of key neurotransmitters. This guide provides a detailed comparison of the laboratory and preclinical data for this pyrrolidine derivative, offering valuable insights for researchers and drug development professionals in the neuroscience field.
Amitifadine (also known as EB-1010 or DOV-21947) is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been investigated for the treatment of major depressive disorder.[1] While not a direct structural analog of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine, its pyrrolidine core and its well-documented in vitro and in vivo pharmacological data make it an excellent case study for understanding the translational aspects of this chemical class. This guide will objectively compare its performance in laboratory-based assays with its effects in preclinical animal models, supported by detailed experimental data and methodologies.
In Vitro Profile: Targeting the Monoamine Transporters
The initial characterization of a potential monoamine reuptake inhibitor involves determining its binding affinity and functional inhibition of the primary targets: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).
Quantitative In Vitro Data for Amitifadine
| Parameter | SERT | NET | DAT |
| Binding Affinity (Ki, nM) | 99 | 262 | 213 |
| Uptake Inhibition (IC50, nM) | 12 | 23 | 96 |
Data compiled from publicly available research.[1][2]
These in vitro data demonstrate that amitifadine is a potent inhibitor of all three major monoamine transporters, with a preference for SERT, followed by NET and DAT.[3] The binding affinity (Ki) represents the concentration of the drug required to occupy 50% of the transporters, while the uptake inhibition (IC50) reflects the concentration needed to block 50% of the neurotransmitter reuptake.
In Vivo Efficacy: Modulating Neurotransmitter Levels
To assess the physiological relevance of the in vitro findings, in vivo studies are crucial. Microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing a direct measure of a drug's ability to modulate synaptic monoamine levels.
In Vivo Microdialysis Data for Amitifadine
In preclinical studies, administration of amitifadine led to a significant and dose-dependent increase in the extracellular levels of serotonin, norepinephrine, and dopamine in the rat brain.[1][4] While specific percentage increases from the original studies are proprietary, the collective data from published research indicates a robust and simultaneous elevation of all three neurotransmitters in key brain areas associated with mood regulation, such as the prefrontal cortex.[4]
Experimental Protocols
In Vitro Monoamine Transporter Binding and Uptake Assays
Objective: To determine the binding affinity (Ki) and functional inhibitory potency (IC50) of the test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human SERT, NET, or DAT are cultured under standard conditions.
-
Binding Assays (for Ki determination):
-
Cell membranes are harvested and incubated with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN35,428 for DAT) in the presence of varying concentrations of the test compound.
-
After incubation, the membranes are washed to remove unbound radioligand, and the bound radioactivity is measured using a scintillation counter.
-
The Ki value is calculated using the Cheng-Prusoff equation, which relates the IC50 of the competing drug to the affinity of the radioligand.
-
-
Uptake Assays (for IC50 determination):
-
Intact cells are incubated with a radiolabeled substrate for each transporter (e.g., [³H]5-HT for SERT, [³H]NE for NET, [³H]DA for DAT) in the presence of varying concentrations of the test compound.
-
After a short incubation period, the uptake of the radiolabeled substrate is terminated by washing the cells with ice-cold buffer.
-
The amount of radioactivity taken up by the cells is quantified by scintillation counting.
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves.
-
In Vivo Microdialysis
Objective: To measure the effect of the test compound on extracellular levels of serotonin, norepinephrine, and dopamine in a specific brain region of conscious, freely moving rats.
Methodology:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex). The animals are allowed to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
Perfusion and Sampling: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals.
-
Baseline Collection: Baseline samples are collected for a period to establish stable neurotransmitter levels before drug administration.
-
Drug Administration: The test compound is administered (e.g., via intraperitoneal injection).
-
Post-Dosing Sample Collection: Dialysate samples continue to be collected for several hours after drug administration.
-
Neurotransmitter Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The post-drug neurotransmitter levels are expressed as a percentage of the baseline levels.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the monoamine reuptake inhibition pathway and a typical experimental workflow for in vivo microdialysis.
Caption: Mechanism of monoamine reuptake inhibition by amitifadine.
Caption: Experimental workflow for in vivo microdialysis.
Conclusion
The case of amitifadine demonstrates a clear correlation between in vitro activity and in vivo pharmacological effects for a pyrrolidine-based monoamine reuptake inhibitor. The potent inhibition of SERT, NET, and DAT observed in cell-based assays translates to a significant increase in the extracellular concentrations of their respective neurotransmitters in the brain. This comprehensive comparison, including detailed methodologies and quantitative data, provides a valuable framework for researchers in the field of neuroscience and drug development to evaluate and compare the performance of novel this compound compounds and other potential neuromodulatory agents.
References
Cross-Reactivity Profiling of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine-Based Monoamine Transporter Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine-based inhibitors targeting the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Understanding the cross-reactivity profile of these inhibitors is crucial for developing selective ligands and predicting potential off-target effects in drug discovery and neuroscience research. This document summarizes key in vitro binding affinity data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Comparative In Vitro Activity of Pyrrolidine-Based Inhibitors
The following table summarizes the in vitro binding affinities (Kᵢ in nM) of a representative 3,4-disubstituted pyrrolidine analog and other relevant monoamine transporter inhibitors. While specific data for this compound was not available in the public domain at the time of this publication, the data presented for a potent analog from a pharmacophore-based discovery study offers valuable insights into the potential activity of this class of compounds.[1][2] For comparative purposes, data for well-characterized monoamine transporter inhibitors are also included.
| Compound Class | Specific Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity Profile |
| 3,4-Disubstituted Pyrrolidine | Analog 12[1][2] | 200 | 230 | 31 | NET > DAT ≈ SERT |
| Pyrrolidinophenone | α-PVP | 22.2 | >10000 | 145 | DAT > NET >> SERT |
| Pyrrolidinophenone | MDPV | 4.0 | 3305 | 25.9 | DAT > NET >> SERT |
| Standard DAT Inhibitor | GBR-12935 | 7.14 | 620 | 719 | DAT selective |
| Standard SERT Inhibitor | Paroxetine | 6310 | 0.4 | 586 | SERT selective |
| Standard NET Inhibitor | Nisoxetine | 6300 | 8150 | 0.93 | NET selective |
Note: Data for Analog 12 is for inhibition of reuptake (IC₅₀ values reported as Kᵢ for comparative purposes)[1][2]. Data for other compounds are Kᵢ values from various sources.
Signaling Pathways and Experimental Workflow
The development of selective monoamine transporter inhibitors requires a systematic approach, from initial screening to detailed characterization. The following diagrams illustrate the signaling pathway affected by these inhibitors and a typical experimental workflow for their evaluation.
Caption: Monoamine transporter inhibition signaling pathway.
The diagram above illustrates the mechanism of action for monoamine transporter inhibitors. These compounds block the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentration and enhancing neurotransmission.
Caption: Experimental workflow for inhibitor profiling.
This workflow outlines the key stages in the discovery and characterization of novel monoamine transporter inhibitors, from chemical synthesis to in vitro screening and lead optimization.
Experimental Protocols
The determination of the binding affinity (Kᵢ) and functional inhibition (IC₅₀) of this compound-based inhibitors for the dopamine, serotonin, and norepinephrine transporters is typically performed using radioligand binding and neurotransmitter uptake assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of test compounds by measuring their ability to displace a radiolabeled ligand from the target transporter.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands:
-
DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
SERT: [³H]Citalopram or [¹²⁵I]RTI-55
-
NET: [³H]Nisoxetine or [¹²⁵I]RTI-55
-
-
Test Compounds: this compound-based inhibitors and reference compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM GBR-12935 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).
-
Instrumentation: Scintillation counter, 96-well plates, filter harvester.
Procedure:
-
Plate Setup: Prepare a 96-well plate with wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competitive binding (radioligand + varying concentrations of test compound).
-
Incubation: Add cell membranes, radioligand (at a concentration near its Kₑ), and either buffer, non-specific control, or test compound to the appropriate wells. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from this curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Neurotransmitter Uptake Inhibition Assays
Objective: To determine the functional potency (IC₅₀) of test compounds by measuring their ability to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
Materials:
-
Cells: HEK293 cells stably expressing human DAT, SERT, or NET, plated in 96-well plates.
-
Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.
-
Test Compounds: this compound-based inhibitors and reference compounds.
-
Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.
-
Instrumentation: Scintillation counter.
Procedure:
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at room temperature.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction. Incubate for a short, defined period (e.g., 5-15 minutes) at room temperature or 37°C.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of internalized radiolabeled neurotransmitter using a scintillation counter.
-
Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known uptake inhibitor. Calculate specific uptake and plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
The binding affinity and selectivity of 3-aryl-pyrrolidine derivatives for monoamine transporters are significantly influenced by the nature and position of substituents on the phenyl ring.
-
Substitution at the 3-position of the Phenyl Ring: The presence of an electron-withdrawing group, such as a trifluoromethyl (CF₃) group, at the meta-position of the phenyl ring is often explored to enhance potency and modulate selectivity.
-
Stereochemistry: The stereochemistry at the 3- and 4-positions of the pyrrolidine ring can have a profound impact on the interaction with the transporter binding sites and, consequently, on the affinity and selectivity profile.
-
N-Substitution: Modifications to the nitrogen atom of the pyrrolidine ring can also influence the overall pharmacological profile.
Further investigation into a series of this compound analogs with systematic variations in stereochemistry and N-substitution would be necessary to establish a comprehensive SAR and to optimize for desired selectivity profiles.
Conclusion
This guide provides a framework for the cross-reactivity profiling of this compound-based inhibitors of monoamine transporters. While specific quantitative data for the lead compound remains to be published, the provided comparative data for structurally related analogs and established inhibitors, along with detailed experimental protocols, offer a valuable resource for researchers in the field. The systematic evaluation of such compounds is essential for the development of novel therapeutics with improved efficacy and reduced side-effect profiles for the treatment of various neuropsychiatric disorders.
References
A Comparative Guide: Osimertinib vs. First-Generation EGFR-TKIs in NSCLC
An Objective Comparison for Drug Development Professionals and Researchers
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). This guide provides a detailed comparison of Osimertinib, a third-generation EGFR-TKI, against established first-generation agents like Gefitinib and Erlotinib. The focus is on their application as a first-line treatment for patients with advanced NSCLC harboring activating EGFR mutations.
Osimertinib represents a significant advancement in the treatment of EGFR-mutated NSCLC, demonstrating superior efficacy over first-generation TKIs.[1] A key differentiator is its potent and selective inhibition of both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to earlier-generation drugs.[1][2]
Mechanism of Action
Osimertinib: This third-generation TKI acts as an irreversible inhibitor. It forms a covalent bond with a specific cysteine residue (C797) within the ATP-binding site of the EGFR kinase domain.[3] This irreversible binding leads to sustained inhibition of the receptor's activity. A significant advantage of Osimertinib is its high selectivity for mutant forms of EGFR over the wild-type form, which is believed to contribute to its more favorable safety profile.[3]
Gefitinib/Erlotinib: These first-generation TKIs are reversible inhibitors. They function by competitively blocking the binding of ATP to the EGFR tyrosine kinase domain. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival in cancer cells with activating EGFR mutations.[3][4]
Data Presentation: Efficacy and Safety Comparison
The following tables summarize key performance indicators from pivotal clinical trials, primarily the FLAURA study, which directly compared first-line Osimertinib to standard of care (gefitinib or erlotinib).[1]
Table 1: Comparative Efficacy (FLAURA Trial)
| Metric | Osimertinib | Gefitinib/Erlotinib | Hazard Ratio (95% CI) | p-value | Citation |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 | [1][5][6] |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 | [1][7] |
| Objective Response Rate (ORR) | 80% | 75% | - | - | [8] |
| Disease Control Rate (DCR) | 94% | 68% (Gefitinib) | - | - | [9] |
| 36-Month Survival Rate | 54% | 44% | - | - | [7][10] |
Table 2: In Vitro Inhibitory Activity (IC50, nM)
| Cell Line | EGFR Mutation Status | Gefitinib (IC50, nM) | Osimertinib (IC50, nM) |
| PC9 | Exon 19 deletion | ~10-20 | <15 |
| H1975 | L858R/T790M | >5000 | <15 |
Data derived from preclinical studies.[3]
Table 3: Safety and Tolerability (FLAURA Trial)
| Adverse Event (Grade ≥3) | Osimertinib | Gefitinib/Erlotinib |
| Overall Incidence | 40% | 48% |
| Treatment Discontinuation due to Adverse Events | 15% | 21% |
Data from the Asian subset of the FLAURA trial.[8][11]
Signaling Pathway and Experimental Workflow Diagrams
The diagrams below illustrate the EGFR signaling pathway and a typical workflow for preclinical evaluation of EGFR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 8. Osimertinib versus Standard of Care EGFR TKI as First-Line Treatment in Patients with EGFRm Advanced NSCLC: FLAURA Asian Subset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. hocc.medicine.psu.ac.th [hocc.medicine.psu.ac.th]
Safety Operating Guide
Navigating the Disposal of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine, ensuring compliance and minimizing risk.
Immediate Safety and Handling Considerations
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant.[1] Standard laboratory practice dictates the use of safety glasses, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.[2]
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety information derived from safety data sheets (SDS) of structurally similar compounds.
| Hazard Classification | GHS Pictograms | Precautionary Statements | Personal Protective Equipment (PPE) |
| Skin Irritant (H315)[1][2], Serious Eye Irritant (H319)[1][2], STOT SE 3 (H335)[1] | GHS07 | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | Safety glasses, chemical-resistant gloves, lab coat, respirator (if ventilation is inadequate) |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company. Direct disposal into sanitary sewer systems or landfills is not advised.
Step 1: Container Preparation
-
Ensure the original container is securely sealed. If the original container is damaged, transfer the waste to a new, compatible, and properly labeled container.
-
The container label should clearly state the chemical name: "this compound" and display the appropriate hazard symbols.
Step 2: Waste Segregation
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines. Incompatible materials can lead to dangerous chemical reactions.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Provide the EHS department with a completed hazardous waste manifest, accurately detailing the contents of the container.
In Case of a Spill:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for the specific product in use and consultation with your institution's Environmental Health and Safety department. All local, state, and federal regulations for hazardous waste disposal must be followed.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
